idarubicin hydrochloride
Description
Contextualization within Anthracycline Research
The story of idarubicin (B193468) is intrinsically linked to the broader narrative of anthracyclines, a class of drugs that have been a cornerstone of cancer treatment for decades. drugbank.com Anthracyclines, originally isolated from Streptomyces bacteria, exert their cytotoxic effects primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II. drugbank.compatsnap.com This action disrupts DNA replication and repair, ultimately leading to cancer cell death. patsnap.com
The development of second-generation anthracyclines like idarubicin was driven by the need to improve upon the therapeutic index of earlier agents such as doxorubicin (B1662922) and daunorubicin (B1662515). nih.gov Key goals of this research included enhancing anti-tumor efficacy, expanding the spectrum of activity, and potentially reducing toxicities. nih.gov
Evolution of Idarubicin Hydrochloride as a Research Focus
Initial preclinical studies demonstrated that idarubicin possessed greater potency than daunorubicin and was effective against murine leukemias and lymphomas. e-lactancia.org In vitro studies also revealed a lower degree of cross-resistance with idarubicin compared to doxorubicin and daunorubicin in resistant cell lines. e-lactancia.org These promising early findings propelled idarubicin into further investigation.
A significant aspect of idarubicin's evolution in research has been the exploration of its oral formulation, a characteristic not shared by many other anthracyclines. nih.gov This has opened avenues for different administration strategies and potential applications in various cancer types. nih.govsukl.gov.cz
Scope and Significance of this compound in Preclinical Oncology
The preclinical research landscape for this compound is extensive, covering a wide range of cancer models. Its primary mechanism of action involves inhibiting topoisomerase II, which leads to DNA strand breaks and apoptosis. clinicaltrials.govclinicaltrials.gov This fundamental activity has been leveraged in numerous preclinical investigations.
Key Areas of Preclinical Investigation:
Hematological Malignancies: A major focus of idarubicin research has been on acute leukemias. nih.govhres.ca Preclinical models have been instrumental in establishing its potent antileukemic activity. sukl.gov.czhres.ca
Solid Tumors: Research has extended to solid tumors, with preclinical studies showing activity against models of breast cancer and hepatocellular carcinoma. nih.govclinicaltrials.gov For instance, idarubicin demonstrated superior antitumor activity compared to epirubicin (B1671505) in SUN-449 human hepatoma cells. clinicaltrials.govclinicaltrials.gov
Drug Resistance: Overcoming multidrug resistance is a critical challenge in oncology. Preclinical studies have investigated the use of idarubicin in nanoparticle formulations to bypass P-glycoprotein (Pgp)-mediated resistance in leukemia cells. nih.gov
Combination Therapies: The synergistic potential of idarubicin with other chemotherapeutic agents has been a significant area of research. For example, preclinical studies have explored the combination of idarubicin and cytarabine (B982), demonstrating synergistic effects in leukemia cell lines. mdpi.com Liposomal co-formulations of these two drugs have been developed to maintain an optimal synergistic ratio. mdpi.com
Novel Applications: More recent preclinical research has explored the repositioning of idarubicin for other conditions. For example, it has shown significant growth inhibition effects in preclinical models of desmoid tumors and colorectal cancer. nih.gov
The following table provides a summary of key preclinical findings for this compound:
| Research Area | Model System | Key Findings | Reference |
| Potency | Various in vitro systems | Greater cytotoxicity than daunorubicin or doxorubicin. | medchemexpress.com |
| Leukemia | Murine leukemias and lymphomas | Effective against these models. | e-lactancia.org |
| Hepatocellular Carcinoma | SUN-449 human hepatoma cells | Superior antitumor activity compared to epirubicin. | clinicaltrials.govclinicaltrials.gov |
| Drug Resistance | Pgp-overexpressing leukemia cells | Solid lipid nanoparticles of idarubicin showed potential to overcome Pgp-mediated resistance. | nih.gov |
| Combination Therapy | Leukemia cell lines | Synergistic effects observed with cytarabine. | mdpi.com |
| Desmoid Tumors | Mouse models and primary cells | Significant growth inhibition. | nih.gov |
These preclinical findings underscore the importance of this compound as a research tool and a clinically relevant therapeutic agent. The continuous exploration of its mechanisms, potential applications, and novel delivery systems ensures its enduring significance in the field of oncology.
Structure
2D Structure
Properties
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPTYWUBOQMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action of Idarubicin Hydrochloride
DNA Intercalation Dynamics and Consequences
A fundamental aspect of idarubicin (B193468) hydrochloride's mechanism is its ability to intercalate into the DNA structure. patsnap.com This process involves the insertion of the planar anthracycline ring of the idarubicin molecule between the base pairs of the DNA double helix. vulcanchem.com
Interaction with DNA Base Pairs
Idarubicin hydrochloride demonstrates a high affinity for binding to DNA. Spectroscopic studies have determined a binding constant (K) of 5.14 x 10^5 M⁻¹, indicating a strong interaction. Research, including Fourier-transform infrared (FTIR) spectroscopy, has shown that idarubicin preferentially binds to guanine-cytosine (G-C) rich regions of the DNA. nih.gov The planar anthracycline portion of the molecule inserts itself between adjacent base pairs, while the amino sugar moiety interacts with the minor groove of the DNA helix. vulcanchem.comnih.gov This intercalation is facilitated by the drug's lipophilicity, which is enhanced by the absence of a methoxy (B1213986) group at the 4-position compared to its analogue, daunorubicin (B1662515). fda.govwikipedia.org This increased lipophilicity allows for more efficient cellular uptake and deeper penetration into the hydrophobic core of the DNA. fda.gov
Structural Perturbations of the DNA Double Helix
The intercalation of idarubicin into the DNA double helix causes significant structural distortions. patsnap.com This insertion leads to an unwinding of the DNA helix and a slight perturbation of its native B-conformation. nih.gov The binding of idarubicin to the major groove of the DNA duplex alters its structure, which in turn disrupts the normal processes of DNA replication and transcription. vulcanchem.comnih.gov
Topoisomerase II Inhibition
A critical component of this compound's anticancer activity is its inhibition of topoisomerase II, an essential enzyme involved in managing the topological state of DNA during replication and transcription. patsnap.comdrugbank.commedchemexpress.com
Stabilization of the DNA-Topoisomerase II Cleavage Complex
Idarubicin inhibits topoisomerase II by stabilizing the covalent complex formed between the enzyme and DNA. vulcanchem.comdrugbank.compatsnap.com Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA segment to relieve torsional strain, and then religating the broken strands. patsnap.com Idarubicin interferes with the religation step of this process. drugbank.com The drug traps the enzyme in its cleavage-competent state, forming a stable ternary complex consisting of DNA, topoisomerase II, and idarubicin. vulcanchem.com This stabilization prevents the rejoining of the DNA strands. vulcanchem.comdrugbank.com Studies have shown that idarubicin preferentially targets the topoisomerase IIα isoform, which is highly expressed in rapidly proliferating cancer cells.
Induction of DNA Strand Breaks
The stabilization of the DNA-topoisomerase II complex by idarubicin leads to the accumulation of both single and double-strand breaks in the DNA. drugbank.compatsnap.comnih.gov These breaks are a direct consequence of the inhibited religation activity of the enzyme. vulcanchem.compatsnap.com The persistence of these breaks triggers cellular DNA damage response pathways. patsnap.com If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. patsnap.com Research has indicated that the cytotoxicity of idarubicin is linked to its ability to induce these topoisomerase II-mediated DNA breaks. medchemexpress.com
Interference with DNA Replication and RNA Transcription
The combined effects of DNA intercalation and topoisomerase II inhibition by this compound ultimately lead to the disruption of DNA replication and RNA transcription. vulcanchem.compatsnap.commedkoo.comfishersci.no The structural distortion of the DNA helix caused by intercalation physically obstructs the progression of DNA and RNA polymerases along the DNA template. vulcanchem.commedkoo.com Furthermore, the inhibition of topoisomerase II prevents the necessary topological changes in DNA required for the unwinding and separation of strands during replication and transcription. medchemexpress.commedkoo.commedchemexpress.com This leads to a concentration-dependent inhibition of DNA synthesis. clinisciences.com
Topoisomerase II Alpha and Beta Modulation
This compound is a potent inhibitor of topoisomerase II, an essential enzyme that manages the topological state of DNA during critical cellular processes like replication and transcription. patsnap.combccancer.bc.ca It functions by intercalating into the DNA double helix, a process where the planar structure of the idarubicin molecule inserts itself between DNA base pairs. patsnap.comdrugbank.com This intercalation stabilizes the transient DNA-topoisomerase II complex, which is an intermediate stage in the enzyme's catalytic cycle where it creates double-strand breaks to relieve torsional strain. patsnap.comnih.gov By stabilizing this "cleavable complex," idarubicin prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. patsnap.comdrugbank.com
Mammalian cells possess two isoforms of topoisomerase II: alpha (α) and beta (β). nih.gov Studies have shown that idarubicin and its active metabolite, idarubicinol (B1259273), primarily form cleavable complexes with topoisomerase IIα. nih.gov Research using the TARDIS (trapped in agarose (B213101) DNA immunostaining) assay on K562 human leukemia cells revealed that idarubicin and idarubicinol are potent inducers of topoisomerase IIα-DNA complexes. nih.gov Notably, the levels of these complexes were found to persist even after the removal of the drug, suggesting a longevity that may contribute to idarubicin's enhanced effectiveness compared to other anthracyclines like doxorubicin (B1662922). nih.gov While doxorubicin formed low levels of topoisomerase IIα complexes, it induced negligible topoisomerase IIβ complexes. nih.gov The selective inhibition of topoisomerase IIα is a key aspect of idarubicin's mechanism. scbt.com
The consequence of this topoisomerase II poisoning is the accumulation of irreparable DNA damage. patsnap.com This damage triggers cellular signaling pathways that can lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis). patsnap.com
Reactive Oxygen Species Generation and Oxidative Stress Induction
Another significant component of idarubicin's cytotoxic action is its ability to generate reactive oxygen species (ROS) and induce oxidative stress within cells. patsnap.comresearchgate.net
Redox Cycling of the Quinone Moiety
The chemical structure of idarubicin contains a quinone moiety that is susceptible to enzymatic reduction. patsnap.comnih.gov Cellular flavoenzymes, such as NADPH-cytochrome P450 reductase, can catalyze the one-electron reduction of the quinone group to a semiquinone free radical. researchgate.netscribd.com Under aerobic conditions, this semiquinone radical can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical (O₂⁻). This process, known as redox cycling, can occur repeatedly, leading to the continuous generation of superoxide radicals. researchgate.netnih.gov
Further reactions can convert these superoxide radicals into other highly reactive species, such as hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), which are potent oxidizing agents. researchgate.net Studies have demonstrated that idarubicin can undergo bioreduction by P450 reductase, resulting in the formation of ROS. researchgate.net In fact, research has shown that idarubicin exhibits a higher rate of reduction by purified P450 reductases compared to the model compound mitomycin C. researchgate.net
Contribution to Cellular Damage
The excessive production of ROS induced by idarubicin's redox cycling contributes significantly to cellular damage. patsnap.comresearchgate.net These highly reactive molecules can overwhelm the cell's antioxidant defense mechanisms, leading to widespread oxidative damage to critical biomolecules. patsnap.com This includes:
DNA Damage: ROS can cause direct damage to DNA, leading to strand breaks and the formation of oxidative DNA adducts, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). iiarjournals.orgiiarjournals.org Studies have confirmed that idarubicin induces the formation of 8-OHdG in the presence of copper(II), further implicating oxidative stress in its mechanism of DNA damage. iiarjournals.orgiiarjournals.org
Protein Oxidation: ROS can also oxidize proteins, leading to conformational changes and loss of function, further contributing to cellular dysfunction. patsnap.com
In cardiomyocytes, idarubicin has been shown to increase levels of ROS and malondialdehyde (a marker of lipid peroxidation) while decreasing the levels of antioxidant enzymes like superoxide dismutase, catalase, and glutathione. researchgate.net This imbalance ultimately contributes to the activation of apoptotic pathways. researchgate.net
Cell Cycle Perturbation
Idarubicin disrupts the normal progression of the cell cycle, a key factor in its anticancer activity. bccancer.bc.ca
Cell Cycle Arrest in G1 and G2 Phases
The DNA damage induced by idarubicin, both through topoisomerase II inhibition and ROS generation, activates cellular surveillance mechanisms known as cell cycle checkpoints. patsnap.com These checkpoints halt the cell cycle to allow time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. patsnap.com
Idarubicin has been shown to cause cell cycle arrest in both the G1 and G2 phases. bccancer.bc.ca The specific phase of arrest can depend on the cellular context and the timing of drug exposure. nih.gov For instance, in Molt-4 human leukemia cells, the toxicity of idarubicin was observed to be cell cycle phase-dependent, with a gradual increase in the inhibition of DNA synthesis from the G1 to the G2+M phase. nih.gov In T47D breast cancer cells, it was observed that cells in the S or G2/M phases are more sensitive to idarubicin treatment compared to cells in the G1 phase. acs.org This differential sensitivity may be linked to variations in the drug's effects on DNA modifications at different cell cycle stages. acs.org
Activation of Cell Cycle Checkpoints
The accumulation of DNA damage triggers the activation of cell cycle checkpoint pathways. patsnap.com Key proteins in these pathways, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated in response to DNA double-strand breaks. biorxiv.orgclinisciences.com These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinase Chk1. biorxiv.org
Studies in acute myeloid leukemia (AML) cells have shown that idarubicin treatment leads to increased phosphorylation of Chk1. biorxiv.org This activation of the G2/M checkpoint contributes to the observed cell cycle arrest in the G2 phase. biorxiv.org The arrest in G1 is often associated with the induction of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.gov The activation of these checkpoints is a critical step in the cellular response to idarubicin-induced damage, ultimately determining the fate of the cell. patsnap.com
Programmed Cell Death Induction
This compound is a known inducer of programmed cell death, a crucial mechanism for its anticancer activity. This process is primarily mediated through the activation of apoptosis and the induction of autophagy.
Apoptosis Pathway Activation
This compound effectively triggers apoptosis, or programmed cell death, in cancer cells. patsnap.com This process is initiated by the substantial DNA damage caused by the drug, which, if irreparable, activates a cascade of signaling pathways leading to cell demise. patsnap.com The generation of reactive oxygen species (ROS) through redox cycling of the drug's quinone moiety further exacerbates cellular stress and contributes to the apoptotic response. patsnap.com
Studies have shown that idarubicin is more potent and acts faster in inducing apoptosis compared to its parent compound, daunorubicin. diva-portal.org For instance, in various human leukemic cell lines, idarubicin induced significant apoptosis within 8 hours, whereas daunorubicin required at least 22 hours to achieve a similar effect at equivalent intracellular concentrations. diva-portal.org The apoptotic process induced by idarubicin involves the activation of the caspase family of proteins. nih.gov In normal human lymphocytes, idarubicin has been shown to induce a dose-dependent increase in apoptotic cells, which correlates with an increase in chromosomal aberrations. conicet.gov.ar This suggests that the extent of DNA damage is a key determinant in triggering the apoptotic program. conicet.gov.ar Furthermore, in cardiomyocytes, idarubicin-induced apoptosis is linked to oxidative stress and the activation of apoptotic factors such as the caspase family, Bax, and Bcl-2. nih.gov
Autophagy Induction
This compound has been demonstrated to induce autophagy, a cellular self-digestion process, in leukemic cells. nih.govcancerindex.org This induction is characterized by the formation of autophagic vesicles and intracellular acidification. nih.govcancerindex.org A key indicator of autophagy, the conversion of microtubule-associated light chain 3B-I (LC3B-I) to the autophagosome-associated form LC3B-II, is enhanced by idarubicin treatment. nih.govcancerindex.org
The mechanism of autophagy induction by idarubicin is dependent on the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govcancerindex.org Idarubicin inhibits the phosphorylation of mTOR and its downstream target, p70S6 kinase. nih.govcancerindex.org This mTOR repression is associated with the activation of the mTOR inhibitor AMP-activated protein kinase (AMPK) and the downregulation of the mTOR activator Akt. nih.govcancerindex.org In some contexts, this induced autophagy is cytotoxic, contributing to the drug's pro-apoptotic action. nih.govresearchgate.net The suppression of autophagy has been shown to rescue leukemic cells from idarubicin-mediated cell death. nih.gov However, in other scenarios, inhibiting autophagy can enhance the chemosensitivity of certain cancer cells to idarubicin. nih.gov
Chromatin Dynamics Modulation
This compound significantly impacts the structure and function of chromatin, the complex of DNA and proteins within the nucleus.
Histone Eviction from Chromatin
Similar to other anthracyclines, idarubicin induces the eviction of histones from chromatin. wikipedia.orgnewdrugapprovals.orgprobechem.com This process disrupts the fundamental structure of nucleosomes, the basic units of chromatin. nih.gov The sugar moiety of the anthracycline molecule, upon intercalation into DNA, physically displaces histones from the DNA minor groove. nih.gov This histone eviction is not dependent on the drug's ability to inhibit topoisomerase II or induce DNA double-strand breaks. nih.gov The release of histones, including the H2AX variant crucial for DNA damage response, can lead to a dysregulated transcriptome and attenuated DNA repair, contributing to the drug's cytotoxic effects. nih.gov Studies comparing idarubicin to adriamycin have shown that idarubicin causes a higher degree of chromatin aggregation. researchgate.net
Effects on DNA 5-Methylcytosine (B146107) Oxidation and TET2 Dependence
Idarubicin has been found to have a novel epigenetic effect by stimulating the oxidation of DNA 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). acs.orgnih.govacs.org This conversion is a key step in DNA demethylation and is catalyzed by the ten-eleven translocation (TET) family of enzymes. researchgate.net The increase in 5hmC levels is observed across the genome and is dependent on the cell cycle, occurring mainly during the S and G2/M phases. acs.orgnih.gov
Crucially, the stimulation of 5hmC formation by idarubicin is dependent on the presence and activity of TET2. acs.orgnih.gov Depletion of TET2 diminishes the observed increase in 5hmC levels. acs.orgnih.gov The amino sugar moiety of the anthracycline structure, which is associated with histone eviction, is critical for this effect. acs.orgnih.govacs.org By enhancing chromatin accessibility through histone eviction, idarubicin facilitates the access of TET2 to 5mC, thereby promoting its oxidation. mdpi.com This effect on the epigenome represents a distinct mechanism of action for idarubicin, independent of its role as a topoisomerase II inhibitor. acs.orgacs.org
Membrane Interactions
Studies using lipid monolayers as models for cell membranes have provided insights into these interactions. researchgate.netnih.gov As a more lipophilic molecule compared to doxorubicin, idarubicin penetrates into the hydrophobic acyl chain region of the lipid monolayer. researchgate.netnih.gov This interaction can lead to the disruption of the normal structure of the phospholipid bilayer. tandfonline.com The interaction is influenced by the lipid composition of the membrane, with different affinities observed for various phospholipid types. researchgate.netnih.gov While some studies suggest that idarubicin does not significantly alter the fluidity of the lipid bilayer surface in erythrocyte membranes, it can still interact with membrane components. researchgate.net The ability of idarubicin to interact with and disrupt cell membranes is considered a part of its multi-faceted mechanism of action. patsnap.comtandfonline.com
Intercalation into Lipid Bilayers
This compound's high lipophilicity facilitates its interaction with cell membranes. hemonc.orgpfizer.com It has been shown to intercalate into the lipid bilayers of cell membranes. patsnap.com This process involves the drug embedding itself within the outer leaflet of the lipid bilayer. nih.gov The interaction is influenced by the charge of the phospholipids (B1166683) within the membrane. Studies with model membranes have shown that the positively charged idarubicin interacts more strongly with negatively charged monolayers compared to zwitterionic ones. researchgate.net This electrostatic interaction, coupled with its lipophilic nature, allows idarubicin to penetrate the lipid layer effectively. researchgate.net
Alteration of Membrane Fluidity and Permeability
By intercalating into the lipid bilayer, this compound alters the physical properties of the cell membrane, including its fluidity and permeability. patsnap.com This disruption can impair the function of membrane-bound proteins that are crucial for cellular processes. patsnap.comup.pt The alteration of membrane properties is considered a contributing factor to the drug's cytotoxic effects. patsnap.comup.pt The interaction and its impact on membrane structure are complex and can depend on the specific lipid composition of the membrane. researchgate.net For instance, in some model systems, idarubicin penetrates the hydrophobic core of the lipid monolayer without causing lateral segregation of lipids. researchgate.net
Gene Expression and Signal Transduction Modulation
Beyond its direct interaction with DNA and membranes, this compound also significantly impacts gene expression and signal transduction pathways. nih.gov
Impact on Transcriptome
Idarubicin treatment leads to widespread changes in the cellular transcriptome. acs.org RNA-sequencing analysis has revealed that idarubicin can cause significant differential expression of thousands of genes. acs.org These changes are linked to the drug's ability to induce epigenetic modifications, such as the oxidation of 5-methylcytosine in DNA, which can alter gene expression levels. acs.org The dysregulation of the transcriptome is a consequence of the multiple mechanisms of action of idarubicin, including its effects on chromatin dynamics and DNA damage responses. acs.org
Activation of Aryl Hydrocarbon Receptor (AhR)
Idarubicin has been identified as an activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. mdpi.com The AhR is involved in regulating biological responses to various aromatic hydrocarbons. mdpi.com Upon activation by a ligand like idarubicin, the AhR translocates to the nucleus, where it dimerizes with its partner protein, ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator). nih.govgoogle.com This complex then binds to specific DNA sequences, modulating the expression of target genes. nih.gov The activation of AhR by idarubicin is considered one of the mechanisms contributing to its anti-tumor effects. mdpi.com
Cellular Uptake and Intracellular Disposition of Idarubicin Hydrochloride
Mechanisms of Cellular Entry
The entry of idarubicin (B193468) hydrochloride into cells is a rapid process influenced by its physicochemical properties and interactions with cellular transport systems.
A defining characteristic of idarubicin is its high lipophilicity, a feature that significantly enhances its ability to penetrate cell membranes. wikipedia.orgnih.govnih.govmanchester.ac.uk The absence of a methoxy (B1213986) group at the 4-position of the anthracycline structure, a key difference from its parent compound daunorubicin (B1662515), confers this increased fat solubility. wikipedia.orgnih.gov This high lipophilicity results in an increased rate of cellular uptake compared to other anthracyclines. wikipedia.orgnih.govmanchester.ac.uknih.gov Studies have demonstrated a direct correlation between the lipophilic properties of idarubicin and its intracellular accumulation. nih.gov In fact, the enhanced influx of idarubicin is considered a primary reason for its high potency, even in multidrug-resistant leukemia cells. nih.gov
The increased lipophilicity of idarubicin allows it to be more effective than daunorubicin in penetrating lipid monolayers, which serve as models for cell membranes. manchester.ac.uk This property is believed to facilitate its passive diffusion across the plasma membrane. researchgate.net The intracellular content of idarubicin has been found to be more related to its lipophilic properties than to the specific type of leukemia being treated. nih.gov
| Anthracycline | Relative Lipophilicity | Cellular Accumulation in Resistant Cells vs. Sensitive Cells | Primary Influx Mechanism |
|---|---|---|---|
| Idarubicin | High | Accumulation difference is lower compared to daunorubicin | Enhanced influx due to high lipophilicity |
| Daunorubicin | Lower | Significantly reduced accumulation in resistant cells | Less efficient passive diffusion |
| Doxorubicin (B1662922) | Low | Significantly reduced accumulation in resistant cells | Dependent on transporters |
In conjunction with its high lipophilicity, a "flip-flop" mechanism has been proposed to explain the transbilayer movement of idarubicin across the cell membrane. nih.gov This model, initially described for other hydrophobic multidrug-resistant (MDR) type drugs like doxorubicin, suggests that the drug molecules insert into the outer leaflet of the lipid bilayer and then "flip" to the inner leaflet. nih.gov This passive transport mechanism does not require a specific transporter protein. nih.gov The kinetics of this process for doxorubicin have been shown to involve two similarly sized drug pools located in the two leaflets of the membrane, with the transbilayer movement occurring as the drug flips between them. nih.gov Given idarubicin's marked lipophilicity, it is hypothesized to cross the plasma membrane via a similar mechanism. nih.gov
While passive diffusion driven by lipophilicity is a major factor, the role of specific membrane transporters in the uptake of idarubicin hydrochloride is also a subject of investigation, though with some conflicting findings. There is some controversy regarding the precise mechanism of idarubicin uptake. nih.gov
Some studies suggest a potential role for nucleoside transporters and the organic cation transporter 1 (OCT1) in the uptake of anthracyclines. nih.gov However, research on specific anthracyclines has yielded varied results. For instance, one study found that while doxorubicin transport in HL60 cells was partially mediated by the nucleoside transport system, there was no change in the uptake of idarubicin or daunorubicin under the same conditions. nih.gov This suggests that the contribution of nucleoside transport systems to anthracycline transport may differ among various derivatives and cell types. nih.gov
The human organic cation transporter 1 (OCT1) is known to mediate the transport of various organic cations. nih.govnih.gov While OCT1 has been implicated in the uptake of daunorubicin, its specific role in idarubicin transport is less clear and remains an area of ongoing research. nih.gov
Intracellular Compartmentalization
Once inside the cell, this compound does not distribute uniformly. Instead, it accumulates in specific subcellular compartments, which is crucial for its mechanism of action.
A significant portion of intracellular idarubicin is found in the nucleus. nih.gov This nuclear localization is central to its cytotoxic effects, as its primary target is the nuclear DNA. patsnap.comdrugbank.com Idarubicin intercalates into the DNA, inserting itself between base pairs. wikipedia.orgnih.govdrugbank.com This intercalation leads to a distortion of the DNA double helix and interferes with the function of topoisomerase II, an enzyme essential for DNA replication and repair. wikipedia.orgpatsnap.com By stabilizing the complex between topoisomerase II and DNA, idarubicin prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks. patsnap.comnih.gov The amount of DNA-bound anthracycline directly correlates with cell death. nih.gov
Spectroscopic and molecular docking studies have provided structural insights into the interaction between idarubicin and DNA. Fourier-transform infrared (FTIR) spectroscopy results suggest that idarubicin binds at the major groove of the DNA duplex, primarily interacting with guanine (B1146940) and cytosine bases. nih.gov UV-vis spectroscopy indicates that idarubicin intercalates between the DNA bases. nih.gov It takes approximately 10 minutes for idarubicin to saturate its DNA binding sites after entering the nucleus. nih.gov
In addition to its nuclear accumulation, a notable portion of idarubicin is also found in the cytoplasm. nih.gov In some cell types, such as normal and neoplastic urothelial cells, fluorescence microscopy has revealed that the concentration of idarubicin is higher in the cytoplasm compared to the nucleus. nih.gov Confocal microscopy studies on bladder cancer cell lines have also demonstrated a predominantly cytoplasmic accumulation of idarubicin. nih.gov This suggests that, unlike some other anthracyclines, significant nuclear accumulation may not be an absolute prerequisite for idarubicin's cytotoxicity in all cases. nih.gov The exact nature of its cytoplasmic interactions and storage is an area of active investigation.
| Cellular Compartment | Relative Accumulation | Key Interactions and Functions |
|---|---|---|
| Nucleus | High | DNA intercalation, Topoisomerase II inhibition, Induction of DNA double-strand breaks |
| Cytoplasm | Variable, can be predominant in some cell types | Further research needed to fully elucidate interactions |
Intracellular Drug Concentration Dynamics
The effectiveness of this compound in cancer therapy is closely linked to its ability to be taken up by and accumulate within target cells. The dynamics of its intracellular concentration, including the speed of uptake and the levels achieved in different cell populations, are critical determinants of its cytotoxic activity.
Time-Dependent Cellular Accumulation
The cellular uptake of idarubicin is a rapid process. Laboratory studies have shown that tumor cells can take up approximately 40% of the available idarubicin within just 5 minutes, with saturation levels being reached within 30 to 60 minutes. researchgate.net This swift accumulation is attributed to the high lipophilicity of the idarubicin molecule, which facilitates its passage across cell membranes. unc.edu In leukemia patients, peak cellular concentrations of idarubicin in nucleated blood and bone marrow cells are observed within a few minutes following intravenous injection. fda.gov
The intracellular uptake of idarubicin has been shown to be significantly faster and higher compared to other anthracyclines like doxorubicin. researchgate.net For instance, one study observed a 16-fold faster cellular uptake for idarubicin compared to doxorubicin. researchgate.net While doxorubicin accumulation is minimal in the first half-hour and peaks at around 4 hours, idarubicin reaches its maximum concentration much more quickly. researchgate.net Furthermore, idarubicin exhibits prolonged retention within tumor cells compared to doxorubicin. researchgate.net
The table below summarizes the comparative cellular uptake kinetics of Idarubicin and Doxorubicin.
| Drug | Time to Reach ~40% Uptake | Time to Saturation | Comparative Uptake Rate |
| Idarubicin | 5 minutes | 0.5 - 1 hour | 16-fold faster than Doxorubicin |
| Doxorubicin | Slower, marginal in first 30 mins | ~ 4 hours | - |
This data is based on in vitro studies and illustrates the rapid cellular accumulation of Idarubicin.
Concentration Ratios in Nucleated Blood and Bone Marrow Cells
A key feature of idarubicin's pharmacology is its significant accumulation in nucleated blood and bone marrow cells. fda.gov Studies in leukemia patients have consistently demonstrated that the concentrations of idarubicin and its active metabolite, idarubicinol (B1259273), within these cells are substantially higher—often more than a hundred times—than the concentrations found in plasma. fda.gov This high intracellular-to-extracellular concentration ratio is a crucial factor in the drug's potent antileukemic effect.
The intracellular uptake of idarubicin is notably higher than that of daunorubicin. In drug-sensitive cells, idarubicin uptake is six times greater than that of daunorubicin. nih.gov This difference is even more pronounced in resistant cells, where idarubicin uptake can be 25 times higher. nih.gov
The following table provides a comparative overview of the intracellular uptake of Idarubicin and its related compounds.
| Compound | Relative Intracellular Uptake (Sensitive Cells) | Relative Intracellular Uptake (Resistant Cells) |
| Idarubicin vs. Daunorubicin | 6 times higher | 25 times higher |
| Idarubicinol vs. Daunorubicinol | 25 times higher | 7 times higher |
This table highlights the superior intracellular accumulation of Idarubicin and its metabolite compared to Daunorubicin and its metabolite, particularly in resistant cell lines.
Metabolism and Bioactivation Pathways of Idarubicin Hydrochloride
Formation of Idarubicinol (B1259273) (Active Metabolite)
The principal metabolic pathway for idarubicin (B193468) is the reduction of the C-13 keto group to a hydroxyl group, yielding idarubicinol. evitachem.comresearchgate.net This conversion is catalyzed by a diverse group of cytosolic enzymes. semanticscholar.org
Enzymatic Reduction by Ketone Reductases
The transformation of idarubicin to idarubicinol is primarily accomplished through a two-electron reduction of the carbonyl group at the C-13 position. nih.gov This reaction is catalyzed by enzymes known as ketone reductases. tandfonline.com The reduction process is highly stereospecific, predominantly producing the (13S)-idarubicinol epimer. tandfonline.comnih.gov This high degree of stereoselectivity is thought to be influenced by the presence of other asymmetric centers within the idarubicin molecule. tandfonline.com
Contribution of Carbonyl Reductases (CBR1, CBR3)
Carbonyl reductases (CBRs), specifically CBR1 and CBR3, are key enzymes involved in the metabolism of idarubicin. nih.govnih.gov These enzymes, belonging to the short-chain dehydrogenases/reductases (SDRs) superfamily, catalyze the NADPH-dependent reduction of idarubicin to idarubicinol. semanticscholar.orgnih.gov Studies have indicated that CBR1 is a major reductase involved in this metabolic conversion in various tissues, including the liver and kidneys. semanticscholar.org The expression of both CBR1 and CBR3 has been correlated with the intracellular levels of idarubicinol. nih.gov In cell lines such as HEK293 and MCF-7, where CBR1/3 are dominantly expressed, their significant role in idarubicinol formation has been demonstrated. nih.govresearchgate.net
Involvement of Aldo-Keto Reductases (AKRs)
Alongside carbonyl reductases, the aldo-keto reductase (AKR) superfamily of enzymes plays a crucial role in the metabolism of idarubicin. evitachem.comnih.gov These cytosolic, NADPH-dependent enzymes catalyze the reduction of a wide array of aldehydes and ketones. semanticscholar.org Several members of the AKR family, including AKR1A1, AKR1B1, AKR1B10, and AKR1C3, have been implicated in the conversion of idarubicin to idarubicinol. evitachem.comnih.govfrontiersin.org Research has highlighted AKR1C3 as a particularly efficient reductase in this process. frontiersin.orgtechscience.com In HepG2 cells, which exhibit high expression of AKR1C3, this enzyme is a primary contributor to the formation of idarubicinol. nih.govresearchgate.net Furthermore, AKR1B10 has been shown to convert idarubicin to idarubicinol, a process that can contribute to drug resistance in cancer cells. frontiersin.orgnih.govosti.gov
Stereoselectivity of Idarubicin Reduction
The reduction of idarubicin to idarubicinol is a highly stereoselective process, predominantly yielding the (13S)-idarubicinol epimer. tandfonline.comnih.gov This high degree of stereospecificity is attributed to the influence of the existing chiral centers near the carbonyl group in the idarubicin molecule. tandfonline.com While the (13S)-epimer is the major metabolite, trace amounts of the (13R)-idarubicinol epimer can be detected. tandfonline.comnih.gov In humans, the proportion of the (13R)-epimer is consistently low, typically less than 5% of the total idarubicinol, regardless of whether idarubicin is administered intravenously or orally. tandfonline.comnih.gov This indicates that the reduction is almost exclusively carried out by ketone reductases in vivo. tandfonline.com
Table 1: Stereoselectivity of Idarubicin Reduction in Humans
| Administration Route | (13R)-idarubicinol Proportion of Total Idarubicinol |
|---|---|
| Intravenous (i.v.) | 4.1% |
| Oral | 3.8-5.0% |
Data sourced from studies on idarubicinol epimer quantification in human urine. tandfonline.comnih.gov
Comparison of Parent Drug and Metabolite Activity in In Vitro Models
Idarubicinol, the primary metabolite of idarubicin, is not an inactive byproduct but possesses significant cytotoxic activity. sukl.gov.czfda.gov In many in vitro models, idarubicinol has demonstrated antiproliferative effects comparable to, and in some cases even greater than, the parent drug, idarubicin. sukl.gov.czresearchgate.net
In studies using human colon carcinoma LoVo cell lines, the IC50 (the concentration inhibiting cell growth by 50%) of idarubicinol was found to be only about two-fold higher than that of idarubicin in sensitive cells. nih.govwiley.com This indicates that the metabolism of idarubicin to idarubicinol should not be considered a detoxification pathway, as the metabolite retains potent antitumor activity. nih.govwiley.com
Table 2: Comparative In Vitro Cytotoxicity of Idarubicin and Idarubicinol
| Cell Line | Culture Model | Compound | IC50 (ng/ml) |
|---|---|---|---|
| MCF-7 | Monolayer | Idarubicin | 3.3 ± 0.4 |
| Idarubicinol | 3.6 ± 0.7 | ||
| MCF-7 | Spheroid | Idarubicin | 7.9 ± 1.1 |
| Idarubicinol | 5.3 ± 0.7 |
Data represents the mean ± standard deviation from studies on MCF-7 breast cancer cells. tandfonline.com
Elimination Pathways of Metabolites (Biliary and Renal Excretion)
The elimination of idarubicin hydrochloride and its primary active metabolite, idarubicinol, from the body occurs through two main pathways: biliary and renal excretion. medsinfo.com.aupfizer.commedsafe.govt.nze-lactancia.orgbccancer.bc.cadrugbank.commoph.go.th The predominant route of elimination is through the biliary system, with a smaller fraction being excreted via the kidneys. medsinfo.com.aupfizer.commedsafe.govt.nze-lactancia.orgbccancer.bc.cadrugbank.commoph.go.thcancercareontario.ca The majority of the drug is eliminated in the form of its active metabolite, idarubicinol. medsinfo.com.aupfizer.commedsafe.govt.nze-lactancia.orgbccancer.bc.cadrugbank.commoph.go.thcancercareontario.cacancercareontario.ca
Research following the intravenous administration of radiolabeled idarubicin (¹⁴C-idarubicin) has provided detailed insights into its excretion. Over a 14-day period, approximately 39% of the administered dose is recovered in the feces, indicating significant biliary excretion. medsinfo.com.aupfizer.com During the same period, about 33% of the dose is excreted in the urine. medsinfo.com.aupfizer.com
Further analysis of the urinary content reveals that a smaller portion of the drug is excreted unchanged. Unchanged idarubicin accounts for 2-7% of the dose found in the urine, while the metabolite idarubicinol constitutes a larger portion, ranging from 9-13%. medsinfo.com.aupfizer.comcancercareontario.ca In a specific study involving a patient with percutaneous biliary drainage, 17% of the administered dose was collected in the bile over five days, present as both idarubicin and idarubicinol. medsinfo.com.aupfizer.comcancercareontario.ca This provides direct evidence of the significance of the biliary elimination route.
Another study examining excretion over a shorter timeframe after intravenous administration found that 16% of the dose was excreted in the urine and 17% in the feces over 4 to 5 days. mims.com
The route of administration influences the primary elimination pathway. Following oral administration, the majority of the drug and its metabolite are eliminated via the feces. Studies have shown that approximately 61% of an oral dose is excreted in the feces, primarily as idarubicinol. medsafe.govt.nz In contrast, urinary excretion accounts for about 30% of an oral dose, with 1-2% being the unchanged drug and approximately 5% as idarubicinol. medsafe.govt.nz
The following data tables summarize the research findings on the elimination pathways of idarubicin and idarubicinol.
Table 1: Elimination of Intravenously Administered this compound
| Excretion Pathway | Percentage of Dose | Compound Form | Time Frame |
|---|---|---|---|
| Biliary (Fecal) | 39% | Idarubicin and Idarubicinol | 14 days |
| 17% | Idarubicin and Idarubicinol | 5 days | |
| Renal (Urinary) | 33% | Total (Idarubicin and Idarubicinol) | 14 days |
| 16% | Total (Idarubicin and Idarubicinol) | 4 days | |
| 2-7% | Unchanged Idarubicin | Not Specified | |
| 9-13% | Idarubicinol | Not Specified |
Mechanisms of Drug Resistance to Idarubicin Hydrochloride
Efflux Pump Overexpression and Function
A primary mechanism of resistance to idarubicin (B193468) hydrochloride involves the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively transport the drug out of cancer cells, thereby reducing its intracellular concentration and cytotoxic effects.
P-glycoprotein (P-gp/ABCB1)-Mediated Resistance
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux pump implicated in multidrug resistance (MDR). nih.gov While some studies suggest that idarubicin is a substrate for P-gp, others indicate that it is less susceptible to P-gp-mediated efflux compared to other anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515). diva-portal.orgnih.govacs.org This is partly attributed to idarubicin's higher lipophilicity, which allows for increased cellular uptake and potentially enables it to bypass P-gp-mediated efflux to some extent. rxlist.com
Contradictory findings exist regarding the impact of P-gp overexpression on idarubicin resistance. Some studies have associated high levels of P-gp (also known as multidrug resistance protein 1 or MDR1) with poor outcomes in patients treated with idarubicin. mdpi.comnih.gov Conversely, other research has found no such correlation, and some studies even suggest that idarubicin can overcome P-gp-related resistance. diva-portal.orgmdpi.com For instance, in certain leukemia cell lines, MDR1 inhibitors did not sensitize the cells to idarubicin, suggesting that P-gp may not be the primary efflux pump for this drug in all contexts. mdpi.com
Breast Cancer Resistance Protein (BCRP/ABCG2) Involvement
Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another ABC transporter that can contribute to drug resistance. nih.gov Idarubicin has been identified as a substrate for BCRP. researchgate.net Overexpression of BCRP has been proposed as an independent predictor of treatment outcome in acute myeloid leukemia (AML). mdpi.comnih.gov However, the clinical significance of BCRP-mediated resistance to idarubicin can be variable. Some studies have reported a correlation between high BCRP expression and reduced complete remission rates in AML patients. nih.gov In contrast, other research suggests that BCRP-mediated drug efflux has a limited contribution to the development of resistance at relapse in AML. nih.gov
Multidrug Resistance-Associated Proteins (MRPs)
The family of Multidrug Resistance-Associated Proteins (MRPs) also plays a role in idarubicin resistance. Specifically, MRP1 has been shown to reduce the DNA intercalation of idarubicin, a key step in its mechanism of action. nih.gov Studies have demonstrated that while daunorubicin's DNA intercalation is affected by both P-gp and MRP1, idarubicin's is only affected by MRP1. nih.gov The overexpression of MRP1 has been observed in relapsed AML patients and has been implicated in conferring chemoresistance. semanticscholar.orgresearchgate.net
Evasion of Efflux Mechanisms by Idarubicin Hydrochloride
Despite being a substrate for certain efflux pumps, idarubicin exhibits a degree of resistance to these mechanisms compared to other anthracyclines. patsnap.com Its increased lipophilicity facilitates rapid cellular uptake and higher intracellular concentrations, which may help to overwhelm the capacity of the efflux pumps. rxlist.compatsnap.com This ability to partially evade efflux contributes to its therapeutic efficacy. patsnap.com
Genetic Alterations Associated with Resistance
In addition to efflux pump overexpression, specific genetic mutations can also lead to resistance to this compound.
Mitochondrial DNA Mutations (e.g., ND3)
Mutations in the mitochondrial DNA (mtDNA) have been identified as a potential mechanism of resistance to idarubicin. One notable example is a mutation in the MT-ND3 gene, which codes for a subunit of the NADH dehydrogenase protein complex in the mitochondrial respiratory chain. wikipedia.org A specific missense mutation, p.Thr61Ile, in the ND3 gene has been uniquely identified in an idarubicin-resistant human acute leukemia cell line (MOLT-3/IDR). mdpi.comnih.govresearchgate.net This mutation is thought to contribute to the drug-resistant phenotype.
Table 1: Summary of Efflux Pumps Involved in this compound Resistance
| Efflux Pump | Gene | Role in Idarubicin Resistance | Key Findings |
| P-glycoprotein | ABCB1 | Conflicting evidence. Some studies show association with poor outcomes, while others suggest idarubicin can overcome P-gp-mediated resistance. diva-portal.orgnih.govacs.orgmdpi.comnih.gov | Higher lipophilicity of idarubicin may allow it to partially evade P-gp efflux. rxlist.compatsnap.com |
| Breast Cancer Resistance Protein | ABCG2 | Identified as a mechanism of resistance, particularly in AML. mdpi.comnih.govresearchgate.net | High expression may correlate with reduced remission rates. nih.gov |
| Multidrug Resistance-Associated Protein 1 | MRP1 | Reduces DNA intercalation of idarubicin. nih.gov | Overexpression is linked to chemoresistance in AML. semanticscholar.orgresearchgate.net |
Table 2: Genetic Mutations Associated with this compound Resistance
| Gene | Mutation | Associated Cancer Type | Impact on Resistance |
| MT-ND3 | p.Thr61Ile | Acute Leukemia | Contributes to the development of a drug-resistant phenotype. mdpi.comnih.govresearchgate.net |
Nuclear Gene Alterations (e.g., GALNT2)
Gene alterations are a recognized cause of drug resistance in cancer cells. mdpi.com In the context of idarubicin resistance, specific nuclear gene mutations have been identified as potential contributors. One such gene of interest is GALNT2 (Polypeptide N-acetylgalactosaminyltransferase 2).
Research on an idarubicin-resistant human acute leukemia cell line, MOLT-3/IDR, revealed a mutation in the stop codon of the GALNT2 gene. mdpi.commdpi.com This mutation resulted in the translation of an extended protein with an additional 18 amino acids. mdpi.commdpi.com Structural predictions indicated that this alteration caused a change in the protein's binding site. mdpi.com While the precise functional consequence of this specific mutation in conferring idarubicin resistance requires further investigation, alterations in GALNT2 expression have been linked to malignant transformation and cancer progression. mdpi.comaging-us.com For instance, GALNT2 has been shown to promote cell proliferation and invasion in lung adenocarcinoma and is associated with radioresistance in non-small cell lung cancer. spandidos-publications.comnih.gov It has also been implicated in promoting the invasiveness of colorectal cancer cells. nih.gov
Table 1: Genetic Alterations in Idarubicin-Resistant Cells
| Cell Line | Gene | Mutation | Consequence | Potential Role in Resistance |
|---|---|---|---|---|
| MOLT-3/IDR | GALNT2 | G1716K (in stop codon) | Extended protein with 18 additional amino acids | Altered protein structure and function, potentially contributing to idarubicin resistance. mdpi.commdpi.com |
| MOLT-3/IDR | ND3 (mitochondrial DNA) | p.Thr61Ile | Unique to the idarubicin-resistant cell line | May be related to idarubicin resistance. mdpi.com |
Gene Polymorphisms
The clinical efficacy of idarubicin can also be influenced by genetic polymorphisms, which are variations in the DNA sequence among individuals. These polymorphisms can affect the expression and function of proteins involved in drug metabolism and transport, thereby influencing drug response and toxicity. nih.govclinicaltrials.gov
Polymorphisms in genes encoding ATP-binding cassette (ABC) transporters, such as MDR1 (also known as ABCB1), MRP1, MRP2, and BCRP (ABCG2), have been associated with varied responses to anthracycline treatment. nih.gov For example, high expression of MRP1, MRP2, and BCRP has been suggested as an independent predictor of treatment outcome in acute myeloid leukemia (AML). nih.gov The presence of polymorphisms in these genes has been linked to both the response to anthracyclines and the risk of cardiotoxicity. nih.gov Additionally, polymorphisms in the gene for the drug-metabolizing enzyme N-acetyltransferase 2 (NAT2) can influence the metabolism and cytotoxicity of idarubicin. patsnap.comdiva-portal.org
Modulation of Drug-Metabolizing Enzymes and Transporters
The intracellular concentration of idarubicin is a critical determinant of its cytotoxic effect. nih.gov Cancer cells can develop resistance by altering the expression and activity of proteins that control the uptake, efflux, and metabolism of the drug.
Resistance to idarubicin is often associated with the overexpression of efflux pumps, which are proteins that actively transport drugs out of the cell, thereby reducing their intracellular concentration. oncodaily.com The most well-characterized of these is P-glycoprotein (P-gp), encoded by the MDR1 gene. oncodaily.com While idarubicin is considered less susceptible to P-gp-mediated efflux compared to other anthracyclines like doxorubicin, P-gp can still contribute to resistance. vumc.nl
In addition to P-gp, other ABC transporters like MRP1 have been shown to play a role. Studies have indicated that idarubicin's DNA intercalation is impaired by MRP1. The expression of various transporters can be altered in response to chemotherapy. For example, incubation of AML cell lines with idarubicin has been shown to increase the expression of MRP1, MRP4, and MRP5. nih.gov
Controversy exists regarding the primary mechanism of idarubicin uptake. Due to its lipophilicity, it is thought to cross the cell membrane by passive diffusion. nih.gov However, some studies suggest a role for uptake transporters like the organic cation transporter 1 (OCT1) and nucleoside transporters. nih.gov Alterations in the expression of these uptake transporters could also contribute to resistance by reducing the amount of drug entering the cell. aacrjournals.org
Table 2: Key Transporters in Idarubicin Resistance
| Transporter | Gene | Function | Role in Idarubicin Resistance |
|---|---|---|---|
| P-glycoprotein (P-gp) | MDR1 (ABCB1) | Efflux pump | Actively transports idarubicin out of the cell, though idarubicin is less of a substrate than other anthracyclines. oncodaily.compatsnap.com |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Efflux pump | Impairs idarubicin's ability to intercalate with DNA. |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Efflux pump | Implicated in resistance to some anthracyclines, but its role in idarubicin resistance is less clear and may depend on the specific treatment regimen. aacrjournals.org |
| Organic Cation Transporter 1 (OCT1) | SLC22A1 | Uptake transporter | May be involved in the cellular uptake of idarubicin. nih.gov |
Activation/Inactivation Enzyme Dysregulation
The metabolism of idarubicin can significantly impact its activity. mdpi.com Idarubicin is metabolized to an active metabolite, idarubicinol (B1259273), which retains significant cytotoxic activity. bccancer.bc.ca The primary enzymes involved in this conversion are aldo-keto reductases. researchgate.net
Cancer cells can exhibit a rapid response to chemotherapy by quickly upregulating the expression of resistance-conferring proteins. diva-portal.org Studies have shown that exposure of leukemia cell lines to cytarabine (B982), a drug often used in combination with idarubicin, can lead to the rapid induction of P-glycoprotein mRNA and protein expression. diva-portal.org This suggests a mechanism of cross-resistance where treatment with one agent can induce resistance to another. This rapid upregulation of P-gp could be clinically relevant in the scheduling of combination chemotherapy regimens. diva-portal.org
N-acetyltransferase 2 (NAT2) is a phase II drug-metabolizing enzyme known for its genetic polymorphism, which results in rapid, intermediate, and slow acetylator phenotypes. diva-portal.org Recent research has identified that NAT2 can metabolize idarubicin through acetylation. patsnap.comdiva-portal.org This metabolic conversion has been shown to increase the cytotoxicity of idarubicin in cancer cells that express the rapid NAT2 allele. patsnap.com These findings suggest that the NAT2 genotype of a patient could be a pharmacogenomic marker influencing the efficacy of idarubicin treatment. patsnap.comdiva-portal.org
Intracellular Drug Concentration and Sensitivity Correlation
The sensitivity of leukemia cells to idarubicin is directly correlated with the intracellular concentration of the drug. diva-portal.org Studies have shown that at the same intracellular concentrations, idarubicin and another anthracycline, daunorubicin, exhibit similar toxicity. diva-portal.org However, the pharmacokinetic properties of idarubicin often lead to higher intracellular accumulation. diva-portal.org
Role of Specific Biomarkers in Drug Resistance Prediction (e.g., CRIM1 mRNA)
Research has begun to identify potential biomarkers for predicting resistance to idarubicin. One such candidate is the mRNA expression of Cysteine-Rich Motor Neuron 1 (CRIM1). diva-portal.org Studies have indicated that baseline expression of CRIM1 mRNA is significantly higher in drug-resistant leukemia cells compared to sensitive cells, and a covariance between CRIM1 and Pgp mRNA expression has been observed. diva-portal.org
Data Tables
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Protein Binding | 97% drugbank.comfresenius-kabi.us |
| Elimination Half-life (Idarubicin) | 11-25 hours pfizer.com |
| Elimination Half-life (Idarubicinol) | 41-69 hours hres.capfizer.com |
| Primary Route of Elimination | Biliary Excretion drugbank.comfda.gov |
Table 2: Clinical Applications and Combination Therapies
| Disease | Application | Combination Agents |
| Acute Myeloid Leukemia (AML) | First-line induction therapy drugbank.comfda.gov | Cytarabine nih.govmayo.edu |
| Acute Lymphoblastic Leukemia (ALL) | Second-line treatment e-lactancia.orgnih.gov | Vincristine, Cytarabine, Prednisone nih.gov |
| Myelodysplastic Syndromes (MDS) | Treatment of MDS nih.gov | N/A |
Preclinical Efficacy Studies and Models for Idarubicin Hydrochloride
In Vitro Studies
In vitro studies have provided foundational insights into the cytotoxic effects of idarubicin (B193468) hydrochloride across a range of cancer cell lines and more complex, three-dimensional culture systems.
Idarubicin hydrochloride has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with varying degrees of sensitivity observed across different histological types.
MCF-7: In the MCF-7 human breast cancer cell line, this compound exhibits significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) has been reported to be approximately 3.3 ng/mL in monolayer cultures. medchemexpress.comubpbio.comselleckchem.com Studies have also shown that idarubicin's cytotoxic effects in MCF-7 cells are characterized by a marked time-dependence. acs.org
HepG2: The human hepatoma cell line, HepG2, has also been used to evaluate the efficacy of idarubicin. nih.govresearchgate.netunits.it In these cells, idarubicin has shown high cytotoxicity, with one study reporting a 27-fold and 28-fold higher cytotoxicity index compared to doxorubicin (B1662922) and epirubicin (B1671505), respectively. researchgate.net
HEK293: Studies using the human embryonic kidney cell line, HEK293, have contributed to understanding the metabolism of idarubicin. nih.govresearchgate.netbiorxiv.org These cells have been used to investigate the role of various enzymes in the conversion of idarubicin to its active metabolite, idarubicinol (B1259273). nih.govresearchgate.net
HL-60: The human promyelocytic leukemia cell line, HL-60, has been a key model for studying the antileukemic effects of idarubicin. researchgate.netdiva-portal.orgnih.govmdpi.com Research has shown that idarubicin accumulates to a greater extent in HL-60 cells compared to daunorubicin (B1662515). nih.gov Furthermore, studies on both sensitive and multidrug-resistant HL-60 cells have been conducted to investigate mechanisms of drug resistance. diva-portal.orgnih.gov
NALM-6: The human B-cell precursor leukemia cell line, NALM-6, is another important model for assessing the efficacy of idarubicin in leukemia. The IC50 for idarubicin in NALM-6 cells has been reported to be 12 nM. selleckchem.comselleckchem.com
MOLT-3 and MOLT-4: The human T-cell acute lymphoblastic leukemia cell lines, MOLT-3 and MOLT-4, have also been utilized in preclinical studies. In MOLT-4 cells, the 10% inhibitory concentration (IC10) of idarubicin was determined to be 0.5 nM. researchgate.net
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50/IC10 | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | IC50: 3.3 ng/mL | medchemexpress.comubpbio.comselleckchem.com |
| NALM-6 | B-cell Precursor Leukemia | IC50: 12 nM | selleckchem.comselleckchem.com |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | IC10: 0.5 nM | researchgate.net |
| HL-60 | Promyelocytic Leukemia | IC10: 1.5 nM | researchgate.net |
To better mimic the three-dimensional architecture and microenvironment of solid tumors, multicellular spheroid models have been employed. Idarubicin has demonstrated significant cytotoxic activity against multicellular spheroids, with an IC50 of 7.9 ng/mL in MCF-7 spheroids. medchemexpress.comselleckchem.com This suggests that idarubicin retains its efficacy in more complex 3D tumor models. The antiproliferative effects of idarubicin on MCF-7 spheroids are also characterized by a pronounced time-dependence. acs.org
Tumor organoid models, which more closely recapitulate the cellular heterogeneity and architecture of primary tumors, have also been used to evaluate this compound. In tumor organoids derived from intestinal tumors of Apc1638N/+ mice, idarubicin treatment effectively suppressed growth with an IC50 value of 0.0002 μM. iiarjournals.orgnih.govdtrf.org These findings highlight the potential of idarubicin in patient-derived models.
A variety of chemosensitivity assays have been utilized to quantify the cytotoxic effects of this compound.
MTT and WST Assays: The MTT and WST assays, which measure cell viability, have been widely used to determine the dose-response and IC50 values of idarubicin in various cell lines, including AML cell lines and primary desmoid tumor cells. mdpi.comiiarjournals.org
CellTiter-Glo: The CellTiter-Glo luminescent cell viability assay is another common method used to assess the anti-tumor effects of idarubicin, both as a single agent and in combination with other drugs. biorxiv.orgnih.govmoleculardevices.commdpi.comtandfonline.comashpublications.org This assay has been used in both 2D and 3D breast cancer models. moleculardevices.com
Flow Cytometry: Flow cytometry has been a valuable tool for studying the cellular uptake and accumulation of idarubicin. nih.govnih.gov These studies have shown that idarubicin accumulates more readily in leukemic cells compared to other anthracyclines like daunorubicin. nih.gov Flow cytometry has also been used to develop methods for simultaneously measuring total cellular fluorescence and the amount of drug intercalated into DNA. nih.gov
In Vivo Studies in Animal Models
In vivo studies in animal models have been crucial for confirming the preclinical efficacy of this compound observed in vitro and for evaluating its therapeutic potential in a whole-organism context.
Idarubicin has been shown to be a potent agent against murine leukemias and lymphomas. hres.caechemi.comhres.ca In the EL-4 lymphoma model, intravenously administered idarubicin displayed a significantly better therapeutic effect than daunorubicin. hres.ca It was also effective against disseminated murine L1210 and Gross leukemias, significantly prolonging survival time where daunorubicin was inactive. hres.ca The MLL-AF9-induced murine leukemia model has also been used to assess the antileukemia activity of idarubicin formulations. dovepress.com
Xenograft Models (e.g., HCT-116, FLT3-ITD+ AML)
This compound has been evaluated in several xenograft models to determine its preclinical anti-tumor efficacy. These models, which involve transplanting human cancer cells into immunodeficient mice, are crucial for assessing therapeutic potential in a living system.
In a colorectal cancer xenograft model using HCT-116 cells, this compound (IDH) demonstrated significant anti-tumor effects. nih.govdtrf.orgresearcher.life The HCT-116 cell line is a well-established model for studying colorectal carcinoma. altogenlabs.com Studies using this model have confirmed that idarubicin exerts dramatic anti-tumor activity against these tumors. nih.gov
The efficacy of idarubicin has also been investigated in preclinical models of Fms-like tyrosine kinase 3-internal tandem duplication positive (FLT3-ITD+) acute myeloid leukemia (AML). nih.gov Activating mutations in FLT3 are common in AML and are associated with a poor prognosis. nih.govashpublications.org In xenografted mouse models using human FLT3-ITD+ AML cell lines (MV4-11), idarubicin was assessed as part of a combination chemotherapy regimen. nih.gov When combined with cytarabine (B982), idarubicin inhibited tumor growth by 60% by day 21. researchgate.net The further addition of the FLT3 inhibitor gilteritinib (B612023) to the cytarabine and idarubicin combination led to even greater anti-tumor effects, resulting in tumor regression. nih.gov Notably, this triple combination led to complete tumor regression in six out of eight mice. nih.govresearchgate.net These findings highlight the potentiation of apoptosis and anti-tumor activity when idarubicin is used in combination with other agents in FLT3-ITD+ AML models. nih.gov
| Xenograft Model | Cancer Type | Key Findings | Citation |
|---|---|---|---|
| HCT-116 | Colorectal Cancer | Demonstrated dramatic and significant anti-tumor effects. | nih.govdtrf.orgresearcher.life |
| FLT3-ITD+ AML (MV4-11) | Acute Myeloid Leukemia | In combination with cytarabine, inhibited tumor growth. Further combination with gilteritinib resulted in complete tumor regression in a majority of mice. | nih.govresearchgate.net |
Mouse Models with Specific Genetic Mutations (e.g., Apc1638N/+, Apc1638N/+/Trp53-/-)
The therapeutic potential of this compound has been explored in genetically engineered mouse models that mimic human diseases. Specifically, its effects were studied in models for desmoid tumors (DTs), which are associated with mutations in the Apc gene. nih.gov
Research utilized mouse models with specific mutations, namely Apc1638N/+ and Apc1638N/+/Trp53-/-, to generate primary desmoid cells for analysis. nih.gov this compound, a topoisomerase II (TOPO II) inhibitor, exhibited significant growth inhibition effects on cells from both the Apc1638N/+ and the Apc1638N/+/Trp53-/- models. nih.gov
Furthermore, the study extended these findings to three-dimensional tumor organoids derived from intestinal tumor cells of the Apc1638N/+ mouse model. nih.gov this compound showed remarkable anti-tumor effects in these organoids, reinforcing its potential as a therapeutic agent for tumors driven by Apc mutations. nih.gov
| Genetic Mouse Model | Associated Condition | Experimental System | Key Findings | Citation |
|---|---|---|---|---|
| Apc1638N/+ | Desmoid Tumors / Colorectal Cancer | Primary Cells | Showed significant growth inhibition effects. | nih.gov |
| Apc1638N/+/Trp53-/- | Desmoid Tumors / Colorectal Cancer | Primary Cells | Showed significant growth inhibition effects. | nih.gov |
| Apc1638N/+ | Desmoid Tumors / Colorectal Cancer | Tumor Organoids | Demonstrated remarkable anti-tumor effects. | nih.gov |
Subcutaneous Abscess Mouse Models
Beyond its evaluation in cancer models, idarubicin has been profiled for its antimicrobial properties. Its in vivo efficacy was tested in a subcutaneous abscess mouse model of methicillin-resistant Staphylococcus aureus (MRSA) infection. nih.govnih.gov MRSA is a significant cause of skin and soft tissue infections. nih.gov
In this infection model, idarubicin demonstrated considerable efficacy. nih.govnih.govresearchgate.net The compound was effective both when administered alone and when used in combination with fosfomycin (B1673569). nih.govresearchgate.net The study highlighted that idarubicin and its analogs have the potential to be developed as a new class of antimicrobials for treating infections related to MRSA. nih.govnih.gov
| Preclinical Model | Condition | Treatment | Key Findings | Citation |
|---|---|---|---|---|
| Subcutaneous Abscess Mouse Model | MRSA Infection | Idarubicin (alone or with fosfomycin) | Exhibited considerable antimicrobial efficacy. | nih.govnih.govresearchgate.net |
Combinatorial Strategies and Synergistic Interactions of Idarubicin Hydrochloride Preclinical Focus
Combination with Other Chemotherapeutic Agents
The rationale for combining idarubicin (B193468) with other cytotoxic drugs lies in targeting different cellular pathways simultaneously to maximize cell death and prevent the emergence of resistant clones.
The combination of idarubicin and cytarabine (B982) is a cornerstone of induction therapy for acute myeloid leukemia (AML). nih.govclinicaltrials.gov Preclinical studies have validated the synergistic nature of this pairing. nih.govbiorxiv.org The uncoordinated pharmacokinetics of the free drugs can prevent optimal drug ratios at the tumor site, which led to the development of co-encapsulated formulations to maintain a synergistic ratio. nih.gov
In vitro studies on leukemia cell lines, such as CCRF-CEM, were conducted to determine the optimal synergistic molar ratio of cytarabine to idarubicin, with various ratios like 5:1, 10:1, 20:1, 30:1, 40:1, and 50:1 being investigated. nih.gov This research aims to inform the development of dual-drug-loaded liposomes that can offer superior efficacy over the conventional "7 + 3" regimen. nih.gov Further preclinical investigations in AML cell lines demonstrated that combining idarubicin with cytarabine potentiated apoptosis. nih.gov In xenograft mouse models of FLT3-ITD+ AML, the triple combination of gilteritinib (B612023) with idarubicin and cytarabine resulted in complete tumor regression in the majority of mice, a significantly greater effect than any single agent or two-drug combination. nih.gov
| Model System | Key Finding | Reference |
|---|---|---|
| Leukemia Cell Lines (CCRF-CEM) | Evaluation of various molar ratios (5:1 to 50:1) to identify optimal synergy for co-formulation. | nih.gov |
| FLT3-ITD+ AML Cell Lines (MOLM-13) | The combination of idarubicin (3 nM) with cytarabine (100 nM) and gilteritinib (30 nM) resulted in a significant increase in apoptotic cells compared to single agents. | nih.gov |
| Xenograft Mouse Models (MV4-11) | Triple therapy with gilteritinib, cytarabine, and idarubicin induced complete tumor regression in 6 out of 8 mice. | nih.gov |
| Multiple AML Cell Lines (FKH-1, HL60, TF1) | The interaction between cytarabine and idarubicin can reverse the antagonism observed between cytarabine and daunorubicin (B1662515) in certain cell lines. | biorxiv.org |
Preclinical models have shown that the addition of azacitidine to idarubicin can enhance its antileukemic effects. nih.govresearchgate.net In studies using human FLT3-ITD-positive AML cell lines, the combination of idarubicin with azacitidine potentiated apoptosis. nih.govresearchgate.net Specifically, in MOLM-13 cells, combining 30 nM gilteritinib and 3 nM idarubicin with 1000 nM azacitidine led to a significant increase in apoptotic cells compared to treatment with azacitidine alone. nih.gov In xenografted mouse models, the combination of gilteritinib and azacitidine with idarubicin resulted in greater tumor growth inhibition than either agent alone. nih.govresearchgate.net These preclinical findings provide a strong rationale for clinical trials investigating this combination in patients with myelodysplastic syndromes (MDS) and AML. clinicaltrials.gov
The combination of idarubicin hydrochloride with the tyrosine kinase inhibitor imatinib (B729) mesylate has demonstrated synergistic effects in preclinical models of Gastrointestinal Stromal Tumor (GIST) and Chronic Myelogenous Leukemia (CML). nih.govaacrjournals.orgresearchgate.net In a drug screen against GIST cell lines (GIST-T1, GIST 882, and GIST T1-10R), idarubicin was one of several FDA-approved drugs that showed some degree of synergy with imatinib. nih.govaacrjournals.org For the GIST-T1 cell line, idarubicin was among seventeen drugs identified as having synergistic effects with imatinib. aacrjournals.org The combination index (CI) values for idarubicin with imatinib were less than 1 in over 50% of tested conditions, indicating synergism. nih.gov This synergy is speculated to result from enhanced DNA damage. nih.govaacrjournals.org
| Cancer Type | Cell Lines | Key Finding | Reference |
|---|---|---|---|
| Gastrointestinal Stromal Tumor (GIST) | GIST-T1, GIST 882, GIST T1-10R | Idarubicin showed synergistic effects when combined with imatinib mesylate. | nih.govaacrjournals.orgresearchgate.net |
| Chronic Myelogenous Leukemia (CML) | Not specified | Preclinical evaluations identified idarubicin as having synergistic anti-proliferative activity with imatinib. | researchgate.net |
In a notable example of drug repurposing, idarubicin has been studied for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govtandfonline.com Preclinical studies have revealed that idarubicin exhibits synergistic antimicrobial effects when combined with the antibiotic fosfomycin (B1673569). nih.govtandfonline.com The mechanism of this synergy involves the dual action of disrupting bacterial lipid bilayers and interrupting DNA topoisomerase IIA subunits. nih.govtandfonline.com This combination has shown considerable efficacy in a subcutaneous abscess mouse model of MRSA infection. nih.gov The synergistic interaction with fosfomycin also allows for a reduction in the cytotoxicity of idarubicin without compromising its antimicrobial activity. nih.gov
Enhanced Delivery Systems and Nanoparticle Formulations
To improve the therapeutic index of idarubicin, novel drug delivery systems are being explored. Nanoparticle formulations aim to enhance drug solubility, stability, and targeted delivery, thereby increasing efficacy and reducing off-target toxicity.
Solid lipid nanoparticles (SLNs) have emerged as a promising carrier system for idarubicin. nih.govnih.gov These nanoparticles are composed of biodegradable and biocompatible lipids, making them suitable for various administration routes. nih.govijpsnonline.com The primary goals of encapsulating idarubicin in SLNs are to overcome P-glycoprotein (Pgp)-mediated multidrug resistance (MDR), improve drug stability, and enhance drug loading. nih.gov
Preclinical studies have successfully developed idarubicin-loaded SLNs using a warm microemulsion precursor method. nih.gov An ion-pairing strategy is often employed to facilitate the entrapment of the cationic idarubicin molecule within the lipid matrix. nih.gov These idarubicin SLNs have demonstrated the ability to overcome Pgp-mediated resistance in both in-vitro and in-vivo models. nih.gov Pharmacokinetic studies have shown that idarubicin SLNs have a significantly longer elimination half-life—21-fold to 30-fold higher—compared to a free solution of the drug. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Formulation Method | Developed from warm microemulsion precursors using emulsifying wax, polyoxyl 20-stearyl ether, and Vitamin E TPGS. | nih.gov |
| Primary Advantage | Overcomes P-glycoprotein (Pgp)-mediated multidrug resistance in leukemia models. | nih.gov |
| Pharmacokinetics | Elimination half-life was increased 21 to 30-fold compared to free idarubicin solution. | nih.gov |
| General Benefits of SLNs | High drug loading and entrapment efficiency, improved drug stability, and potential biocompatibility. | nih.govijpsnonline.com |
Liposomal Formulations
The development of liposomal formulations for this compound is a key strategy to improve its therapeutic index. Due to its hydrophobic nature, idarubicin interacts strongly with lipid bilayers, which can lead to rapid drug release from conventional liposomes. researchgate.net Preclinical studies have focused on creating stable, efficient liposomal systems capable of controlled drug release.
A novel approach involves using an ammonium (B1175870) EDTA gradient for remote drug loading, which forms a low-solubility complex between idarubicin and EDTA inside the liposome (B1194612). researchgate.net This method results in high drug retention and stability, achieving an encapsulation efficiency of nearly 98% at a 1:5 drug-to-lipid molar ratio. researchgate.net In vivo, these EDTA-based liposomes demonstrated significantly higher plasma levels of idarubicin compared to other loading methods. researchgate.net
Another advanced formulation is the thermosensitive liposome (TSL), designed to release its payload in response to localized mild hyperthermia (42°C). nih.gov An optimized idarubicin-TSL (IDA-TSL) formulation was developed using a lipid composition of DPPC/DSPC/DSPE-PEG. nih.gov In vitro experiments showed that these liposomes remained stable at body temperature (37°C) but provided an ultrafast and complete release of idarubicin at 42°C. nih.gov Animal studies confirmed efficient intravascular drug release under hyperthermia, leading to massive uptake by tumor cells, prominent tumor growth inhibition, and improved survival rates over free idarubicin. nih.gov
Dual-loaded liposomes containing both idarubicin and cytarabine have also been developed to leverage their synergistic effects in treating acute myeloid leukemia (AML). mdpi.com These formulations, approximately 100 nm in size, were designed to maintain a synergistic molar ratio of the two drugs after administration. mdpi.com Pharmacokinetic studies in mice showed that the liposomal formulation maintained the desired drug ratio in plasma for up to 4 hours and significantly increased the concentration of idarubicin in the plasma and bone marrow compared to the administration of free drugs. mdpi.com
Table 1: Preclinical this compound Liposomal Formulations
| Formulation Type | Key Components / Method | Size (approx.) | Key Preclinical Findings | Source |
|---|---|---|---|---|
| EDTA Gradient Liposomes | Ammonium EDTA for remote loading | Not Specified | Encapsulation efficiency of ~98%; improved drug retention and higher plasma levels in vivo. | researchgate.net |
| Thermosensitive Liposomes (IDA-TSL) | DPPC/DSPC/DSPE-PEG (6/3.5/0.5 mol%) | ~85 nm | Ultrafast, complete drug release at 42°C; significant tumor growth inhibition with mild hyperthermia. | nih.gov |
| Dual-Loaded Liposomes | Co-encapsulation of Idarubicin and Cytarabine | ~100 nm | Maintains synergistic drug ratio (20:1 to 40:1) in vivo; enhances plasma and bone marrow drug concentration. | mdpi.com |
Mechanisms of Enhanced Cellular Uptake with Nanoparticles
Nanoparticle-based delivery systems enhance the cellular uptake of idarubicin through several distinct mechanisms, leveraging both the physicochemical properties of the drug and the design of the nanocarrier.
Another proposed mechanism for enhanced uptake, particularly with solid lipid nanoparticles (SLNs), is endocytosis. nih.gov This pathway allows the nanoparticles to carry their drug cargo directly into the cell, bypassing efflux pumps that contribute to multidrug resistance. nih.gov Alternatively, SLNs may release the drug in close proximity to the cell membrane, where the nanoparticle itself acts to enhance the drug's cytotoxicity. nih.gov
The inherent hydrophobicity of idarubicin also plays a crucial role in its rapid cellular uptake compared to more hydrophilic anthracyclines like doxorubicin (B1662922). thno.org Preclinical in vitro studies demonstrated that idarubicin is taken up by cancer cells more than 10 times faster than doxorubicin, reaching near-maximum intracellular concentrations within 30-60 minutes. thno.org Smart drug delivery systems, such as thermosensitive nano-carriers, are designed to exploit this property by releasing the highly permeable idarubicin directly at the tumor site, ensuring rapid and massive uptake by target cancer cells. nih.govthno.org
Strategies for Overcoming Resistance in Combination Therapies
Preclinical research has identified several combination strategies that leverage this compound to overcome drug resistance in cancer cells. These approaches often involve combining idarubicin with agents that target specific resistance pathways or potentiate its cytotoxic effects.
One strategy involves pairing idarubicin with targeted molecular inhibitors. In preclinical models of FLT3-ITD-positive Acute Myeloid Leukemia (AML), combining idarubicin with the FLT3 inhibitor gilteritinib was shown to potentiate apoptosis in a dose-dependent manner. researchgate.net This combination resulted in greater tumor volume reduction in xenograft mouse models compared to either agent alone. researchgate.net
Another effective approach is the sequential administration of a demethylating agent followed by idarubicin. The sequential combination of decitabine (B1684300) and idarubicin was found to induce synergistic cell death in multiple AML cell lines and in cells isolated from AML patients. nih.gov The underlying mechanism involves decitabine-induced demethylation of Wnt pathway inhibitor promoters, leading to the downregulation of the Wnt/β-catenin signaling pathway, which sensitizes the leukemic cells to idarubicin. nih.gov This sequential therapy demonstrated significantly higher tumor growth inhibition in animal models compared to either drug used as a single agent. nih.gov
Structural modification of the idarubicin molecule itself represents a third strategy. Novel N,N-dimethyl-idarubicin analogues have been synthesized and tested on doxorubicin-resistant cancer cells that overexpress the efflux pump P-glycoprotein (ABCB1). acs.org Like the parent idarubicin, these analogues demonstrated effectiveness against resistant cells. acs.org This is attributed to their ability to achieve superior nuclear accumulation, a process that appears to be independent of ABCB1 expression, thereby circumventing this common mechanism of multidrug resistance. acs.org
Table 2: Preclinical Combination Strategies with this compound to Overcome Resistance
| Combination Agent(s) | Cancer Model | Mechanism/Key Finding | Observed Outcome | Source |
|---|---|---|---|---|
| Gilteritinib | FLT3-ITD+ AML cell lines and xenografts | Potentiates apoptosis through FLT3 inhibition. | Greater reduction in tumor volume compared to monotherapy. | researchgate.net |
| Decitabine (sequential) | AML cell lines (U937, HEL, SKM-1) and patient samples | Downregulation of Wnt/β-catenin pathway via demethylation of inhibitor promoters. | Synergistic induction of apoptosis and significant tumor growth inhibition in vivo. | nih.gov |
| N,N-dimethyl-idarubicin analogues (structural modification) | Doxorubicin-resistant cells (ABCB1-overexpressing) | Circumvents P-glycoprotein (ABCB1) mediated efflux. | Effective cytotoxicity due to superior nuclear accumulation independent of ABCB1 expression. | acs.org |
Drug Discovery and Development of Idarubicin Hydrochloride Analogues
Structure-Activity Relationship Studies
The therapeutic efficacy and pharmacological profile of anthracyclines are intrinsically linked to their chemical structure. researchgate.net Modifications to the core anthracycline scaffold have been a major focus of research, leading to the development of analogues with improved characteristics. spandidos-publications.com
A defining structural feature of idarubicin (B193468) is the absence of the methoxy (B1213986) group at the C-4 position of the anthracycline ring, a modification that distinguishes it from its parent compound, daunorubicin (B1662515). spandidos-publications.comsukl.gov.cznih.gov This seemingly minor alteration has profound effects on the molecule's properties. The removal of the methoxy group, resulting in 4-demethoxydaunorubicin, was a targeted strategy to enhance the drug's performance. spandidos-publications.com This structural change is a cornerstone of idarubicin's unique pharmacological profile. fda.govfda.gov
The 4-demethoxy modification enhances the molecule's ability to interact with its biological targets. medchemexpress.com Specifically, it has been shown that this change contributes to a greater ability to induce DNA strand breaks mediated by topoisomerase II, a key mechanism of its anticancer activity. medchemexpress.comnih.gov
The removal of the methoxy group at the C-4 position significantly increases the lipophilicity (fat solubility) of idarubicin compared to daunorubicin and doxorubicin (B1662922). spandidos-publications.comfda.govfda.govhres.capfizer.comhres.ca This heightened lipophilicity facilitates a more rapid and extensive cellular uptake. fda.govfda.govhres.ca
This increased cellular penetration contributes to idarubicin's higher potency. spandidos-publications.comhres.cabccancer.bc.ca In preclinical studies, idarubicin demonstrated greater potency than its parent compounds. spandidos-publications.com The enhanced lipophilicity and subsequent increased intracellular concentration are key factors in its improved efficacy. nih.gov
Synthesis and Evaluation of Novel Analogues
The quest for more effective and less toxic anticancer agents has driven the synthesis and evaluation of new idarubicin analogues. These efforts focus on modifying the chemical structure to improve efficacy, overcome drug resistance, and alter the mechanism of action. spandidos-publications.comresearchgate.net
Recent research has explored the impact of N,N-dimethylation of the aminosugar moiety of anthracyclines. nih.gov Studies on a library of 40 anthracyclines, including N,N-dimethyl-idarubicin, have shown that this modification can enhance cytotoxicity. nih.govnih.gov
One significant finding is that N,N-dimethylated analogues, such as N,N-dimethyl-idarubicin, can be effective against cancer cells that have developed resistance to doxorubicin through the overexpression of the ABCB1 transporter. nih.govresearchgate.netacs.org These analogues appear to be poor substrates for this efflux pump, allowing them to accumulate in resistant cells and exert their cytotoxic effects. acs.org Furthermore, some N,N-dimethylated derivatives induce cell death primarily through histone eviction, a different mechanism from the DNA damage caused by doxorubicin, which may lead to a more favorable side-effect profile. nih.govacs.org
A study evaluating a library of 40 anthracyclines identified N,N-dimethyl-idarubicin as a highly potent cytotoxic agent, particularly against doxorubicin-resistant cells. nih.govnih.gov The dimethylated variant of an idarubicin-aglycon-containing trisaccharide also demonstrated exceptional cytotoxicity. acs.org
The development of novel anthracycline structures is an ongoing area of research aimed at creating drugs with improved therapeutic indices. spandidos-publications.comresearchgate.net These modifications often involve alterations to both the aglycone and the sugar moieties of the molecule. nih.gov
One area of exploration has been the creation of hybrid molecules that combine structural features of different anthracyclines, such as doxorubicin and aclarubicin. nih.gov The goal is to separate the DNA-damaging effects from other cytotoxic mechanisms, like histone eviction, to potentially reduce toxicity. nih.gov Research has indicated that N,N-dimethylation of the amino sugar is a critical modification for developing derivatives that remain cytotoxic without causing significant DNA damage. nih.govacs.org
The synthesis of a focused library of doxorubicin stereoisomers with both primary and dimethylated amines has provided further insight. acs.org This work identified N,N-dimethylepirubicin as a highly potent compound that does not induce DNA double-strand breaks but maintains cytotoxicity. acs.org
Comparative Studies with Parent Compounds (e.g., Daunorubicin, Doxorubicin, Epirubicin)
Numerous studies have compared idarubicin to its parent compounds, primarily daunorubicin and doxorubicin, as well as other anthracyclines like epirubicin (B1671505), to determine its relative efficacy and therapeutic advantages. bccancer.bc.caascopubs.orgnih.govascopubs.orgnih.gov
In the context of acute myeloid leukemia (AML), several randomized trials in the early 1990s compared idarubicin with daunorubicin. ascopubs.org Some of these trials demonstrated a superior complete remission rate with idarubicin. ascopubs.org A meta-analysis published in 2020, which included six studies and 3,140 patients, concluded that an idarubicin-based regimen had better efficacy in treating AML than a daunorubicin-based regimen, even when higher doses of daunorubicin were used. nih.gov Another trial showed that idarubicin in combination with cytarabine (B982) was more effective than daunorubicin with cytarabine in achieving remission in AML patients. ascopubs.org
In vitro studies have also highlighted differences. For instance, idarubicin has shown a lower degree of cross-resistance in human and murine anthracycline-resistant cell lines compared to doxorubicin and daunorubicin. hres.ca In terms of potency, idarubicin is reported to be 5-6 times more potent than daunorubicin. bccancer.bc.ca
The table below summarizes findings from comparative studies:
Table 1: Comparative Efficacy of Idarubicin| Comparison | Finding | Reference |
|---|---|---|
| Idarubicin vs. Daunorubicin in AML | Idarubicin showed superior complete remission rates in some trials. | ascopubs.org |
| Idarubicin + Cytarabine vs. Daunorubicin + Cytarabine in AML | Idarubicin combination was more effective in remission induction. | ascopubs.org |
| Meta-analysis of Idarubicin vs. Daunorubicin in AML | Idarubicin-based regimen demonstrated better efficacy. | nih.gov |
| In vitro potency | Idarubicin is 5-6 times more potent than daunorubicin. | bccancer.bc.ca |
| Cross-resistance | Idarubicin shows lower cross-resistance than doxorubicin and daunorubicin in resistant cell lines. | hres.ca |
Investigational Oral Formulations and their Pharmacological Implications
The development of an oral formulation for idarubicin hydrochloride has been a significant area of research, aiming to improve patient convenience and potentially alter the pharmacokinetic and pharmacodynamic profile of the drug compared to intravenous administration. nih.gov While a standard oral formulation exists, its variable bioavailability has prompted the investigation of novel drug delivery systems to enhance its therapeutic potential. aacrjournals.orgnih.gov These investigational formulations are primarily focused on nanotechnology-based carriers, such as solid lipid nanoparticles, nanosponges, and liposomes, to improve oral absorption, sustain drug release, and potentially reduce toxicity. nih.govmdpi.comresearchgate.net
Nanoparticle-Based Formulations
Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles (SLNs) have been explored as a promising carrier for the oral delivery of idarubicin. mdpi.com These are colloidal carriers made from physiological lipids that are solid at room temperature. ualberta.ca For idarubicin, SLNs have been formulated using various components, including emulsifying wax, polyoxyl 20-stearyl ether (Brij 78), and D-alpha-tocopheryl polyethylene (B3416737) glycol 1,000 succinate (B1194679) (vitamin E TPGS). nih.govdovepress.com Anionic ion-pairing agents like sodium tetradecyl sulfate (B86663) have been used to neutralize the charge of the cationic idarubicin, thereby enhancing its entrapment within the nanoparticles. nih.govnih.gov
Research has demonstrated that idarubicin-loaded SLNs can significantly improve the drug's systemic bioavailability. One study reported a 21-fold increase in the area under the curve (AUC), a measure of total drug exposure, and a 30-fold extension of the elimination half-life for idarubicin administered in SLNs compared to an idarubicin solution. mdpi.com This enhancement is attributed to the ability of lipid nanoparticles to be absorbed through the lymphatic pathway, which bypasses the first-pass metabolism in the liver, a major route of degradation for orally administered idarubicin. mdpi.comresearchgate.net
In vitro studies on human oral squamous cell carcinoma (OSCC) cells have shown that nanoparticle-based delivery can lead to higher and more sustained intracellular concentrations of idarubicin compared to the free drug. researchgate.netresearchgate.net While the initial uptake of free idarubicin was faster, the maximum uptake and retention over a 6-hour period were significantly greater with idarubicin-loaded nanoparticles. researchgate.net This suggests that nanoparticle formulations could enhance the drug's efficacy by ensuring a prolonged and higher concentration at the target site. researchgate.netresearchgate.net
| Formulation Component | Function | Reference |
| Emulsifying wax | Oil phase of the nanoparticle | nih.govdovepress.comnih.gov |
| Polyoxyl 20-stearyl ether (Brij 78) | Surfactant | nih.govdovepress.comnih.gov |
| D-alpha-tocopheryl polyethylene glycol 1,000 succinate (Vitamin E TPGS) | Surfactant | nih.gov |
| Sodium tetradecyl sulfate | Anionic ion-pairing agent | nih.govdovepress.com |
| This compound | Active pharmaceutical ingredient | nih.govdovepress.com |
| This table outlines the components used in the formulation of idarubicin-loaded solid lipid nanoparticles. |
Nanosponges
Nanosponges represent another novel formulation strategy for idarubicin. These are porous, solid nanoparticles that can be formulated for various routes of administration, including oral. ijrpr.com For idarubicin, nanosponges have been prepared using an emulsion solvent diffusion method with polymers like ethyl cellulose (B213188) and Eudragit. ijrpr.com
The primary pharmacological implication of using nanosponges is the potential for controlled and sustained drug release. ijrpr.com In one study, idarubicin-loaded nanosponges formulated with Eudragit demonstrated a stable formulation with a zeta potential of -24.3 mV, indicating good colloidal stability. ijrpr.com The release profile from these nanosponges, when incorporated into a carbopol gel base, showed a sustained release of over 90% of the drug over 48 hours. ijrpr.com This controlled release characteristic could potentially lead to more consistent plasma concentrations and a reduced frequency of dosing.
| Polymer Used | Formulation Method | Key Finding | Reference |
| Ethyl cellulose, Eudragit | Emulsion solvent diffusion | Suitable for nanosponge formulation | ijrpr.com |
| Eudragit | Emulsion solvent diffusion | Stable nanosponges with sustained release | ijrpr.com |
| This table summarizes the polymers and findings from studies on idarubicin-loaded nanosponges. |
Liposomal Formulations
Liposomes, which are vesicular structures composed of a lipid bilayer, have also been investigated for the delivery of idarubicin. researchgate.netcelljournal.org While much of the research on liposomal idarubicin has focused on intravenous administration to overcome multidrug resistance and for targeted delivery, the principles have implications for oral formulations as well. celljournal.orgnih.govmdpi.com The encapsulation of idarubicin within liposomes can protect the drug from degradation in the gastrointestinal tract and facilitate its absorption. researchgate.net
A novel EDTA ion gradient method has been developed for encapsulating idarubicin into liposomes, resulting in improved drug retention both in vitro and in vivo. researchgate.net This method leads to the formation of dense, less soluble precipitates of EDTA-idarubicin inside the liposomes, which slows down the drug's escape from the carrier. researchgate.net Such a formulation could enhance oral bioavailability by protecting the drug and providing a sustained-release profile. researchgate.netresearchgate.net
Pharmacological Implications of Standard Oral Formulation
The standard oral formulation of idarubicin is rapidly absorbed, with maximum plasma concentrations achieved within 1 to 4 hours. sukl.gov.cz However, the oral bioavailability is variable, with studies reporting a median of 29% (range of 12% to 49%). nih.gov Following oral administration, idarubicin is extensively metabolized to its active metabolite, idarubicinol (B1259273). aacrjournals.org The plasma levels of idarubicinol quickly surpass those of the parent drug and remain higher, indicating a significant first-pass metabolism. aacrjournals.org
The half-life of oral idarubicin is approximately 19 hours, while its active metabolite, idarubicinol, has a much longer half-life of around 60 hours. nih.gov The presence of food has been shown to increase the amount of intact idarubicin absorbed, although the pharmacokinetics of idarubicinol are not significantly affected by food intake. medicaljournalssweden.se The pharmacological implication is that the timing of oral administration relative to meals could influence drug exposure.
The sum of the plasma AUCs for idarubicin and idarubicinol has been correlated with clinical outcomes. nih.gov In one study of breast cancer patients, a lower combined AUC was associated with rapid disease progression. nih.gov Furthermore, a correlation was found between this combined exposure and a decrease in leukocyte counts, suggesting a link between the pharmacokinetics of the oral formulation and its myelosuppressive effects. nih.gov
| Pharmacokinetic Parameter | Idarubicin | Idarubicinol | Reference |
| Time to Peak Concentration (Tmax) | 1-4 hours | 2-18 hours (after IV) | sukl.gov.czmedicaljournalssweden.se |
| Terminal Half-life (t½) | ~19 hours | ~60 hours | nih.gov |
| Oral Bioavailability | 12% - 49% (median 29%) | - | nih.gov |
| This table presents key pharmacokinetic parameters of the standard oral formulation of idarubicin and its active metabolite. |
Advanced Research Methodologies and Future Directions in Idarubicin Hydrochloride Studies
Computational Modeling and Simulation
Computational techniques provide powerful insights into the molecular interactions of idarubicin (B193468) hydrochloride at an atomic level, complementing experimental data and guiding the development of new therapeutic strategies. These in silico methods allow for the detailed examination of binding modes, interaction energies, and the dynamic behavior of idarubicin when complexed with biological targets like nucleic acids.
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another. In the study of idarubicin, docking simulations are frequently employed to investigate its interaction with DNA and RNA.
Research has shown that idarubicin intercalates into the DNA double helix. nih.gov Docking studies focusing on idarubicin's interaction with a DNA double helix have successfully corroborated experimental results, providing a structural view of its binding properties. nih.govresearchgate.net One such in silico investigation computed a free binding energy of -7.39 kcal/mol for the idarubicin-DNA complex. researchgate.net These models suggest that idarubicin binds within the major groove of the DNA duplex, primarily interacting with guanine (B1146940) and cytosine bases. nih.govresearchgate.net
Similar computational approaches have been applied to understand idarubicin's binding to other targets. For instance, docking simulations were used to investigate the binding mode of idarubicin with bacterial proteins GyrA and GyrB, revealing potential interactions through hydrogen bonds and ion contacts. nih.gov Studies have also explored its interactions with RNA, where docking is part of a multi-faceted approach to understand binding mechanisms. patsnap.com
Table 1: Computational Docking and Energy Findings for Idarubicin An interactive data table summarizing key findings from computational studies on Idarubicin Hydrochloride.
| Target Molecule | Computational Method | Finding | Key Interactions/Residues | Source |
|---|---|---|---|---|
| DNA | Molecular Docking | Estimated free binding energy of -7.39 kcal/mol | Guanine, Cytosine | researchgate.net |
| RNA | Molecular Docking | Part of a multifaceted approach to determine binding | Guanine, Uracil (B121893), Adenine (B156593) | patsnap.com |
| GyrA/GyrB (Bacterial) | Molecular Docking | Interaction with GyrA and GyrB predicted | Asp1083 (GyrA), Arg144 (GyrB) | nih.gov |
| RNA | Binding Free Energy Estimation | Gibbs free energy (ΔG) of ~ -4.57 kcal/mol | - | patsnap.com |
Molecular dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing a deeper understanding of the stability and conformational changes of drug-target complexes. researchgate.net All-atom MD simulations have been utilized to study the idarubicin-RNA complex, revealing a flexible binding mechanism where the drug interacts with adenine in addition to the guanine and uracil sites identified by other methods. patsnap.com These simulations help assess the stability and interactions of the complex, showing that the binding is stabilized by a combination of hydrogen bonding, π-π stacking, and electrostatic forces. patsnap.com The use of MD simulations is also noted as a significant contributor to conformational studies of anthracycline-nucleic acid complexes in general, aiding in the development of improved alternatives. researchgate.netresearchgate.net
Binding free energy calculations quantify the affinity between a drug and its target, with negative values indicating a spontaneous binding process. For the idarubicin-RNA complex, the Gibbs free energy (ΔG) was calculated to be approximately -4.57 kcal/mol, signifying a spontaneous interaction under physiological conditions. patsnap.com This thermodynamic analysis, often performed in conjunction with molecular dynamics simulations, confirms the stability of the drug-target complex. patsnap.com Similarly, molecular docking studies for the idarubicin-DNA complex have estimated a binding energy of -7.39 kcal/mol. researchgate.net These quantitative estimates of binding affinity are crucial for comparing the interactions of idarubicin with different biological molecules and for understanding the driving forces behind its mechanism of action. patsnap.com
Spectroscopic Techniques in Molecular Interaction Studies
Spectroscopic methods are indispensable experimental tools for investigating the structural details of molecular interactions. Techniques like infrared and absorption spectroscopy provide significant information on the binding sites, binding constants, and conformational effects of idarubicin's interaction with biomolecules. researchgate.netresearchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the specific binding sites of a drug on a biomolecule by detecting changes in the vibrational frequencies of its chemical bonds. researchgate.net Studies on the idarubicin-DNA complex using FTIR have shown that the drug binds to the major groove of the DNA duplex, specifically interacting with the guanine (G) and cytosine (C) bases. nih.govresearchgate.net This is observed through characteristic shifts in the spectral bands corresponding to these bases upon complex formation. researchgate.net
UV-visible absorption spectroscopy is widely used to study the binding mode of idarubicin to nucleic acids and to determine the binding affinity. niscpr.res.in When idarubicin interacts with DNA, a phenomenon known as hypochromicity is often observed, which is a decrease in the absorbance intensity. niscpr.res.in This effect, sometimes accompanied by a "red shift" (a shift of the absorption peak to a longer wavelength), is characteristic of the intercalation of the drug's chromophore between the DNA base pairs. researchgate.netniscpr.res.in
In contrast, the interaction with RNA has been reported to cause a hyperchromic effect, suggesting a binding mode that involves effective intercalation which enhances the exposure of the bases. patsnap.com These spectroscopic titrations allow for the calculation of binding constants (K), which quantify the strength of the interaction. For the idarubicin-DNA complex, a binding constant of 3.03×10⁴ L mol⁻¹ has been reported, indicating a high affinity. niscpr.res.in For the idarubicin-RNA complex, a binding constant (K) of 2.1 × 10³ M⁻¹ was calculated. patsnap.com
Table 2: Spectroscopic Analysis of Idarubicin Interactions An interactive data table summarizing key findings from spectroscopic studies on this compound.
| Technique | Target Molecule | Key Observation | Calculated Value | Source |
|---|---|---|---|---|
| FTIR Spectroscopy | DNA | Binding at major groove | - | nih.govresearchgate.net |
| FTIR Spectroscopy | DNA | Interaction with Guanine and Cytosine bases | - | nih.govresearchgate.net |
| IR Spectroscopy | RNA | Binding to Guanine and Uracil | - | patsnap.com |
| Absorption Spectroscopy | DNA | Hypochromicity and red shift, indicating intercalation | Binding Constant (K): 3.03×10⁴ L mol⁻¹ | niscpr.res.in |
| Absorption Spectroscopy | RNA | Hyperchromic effect | Binding Constant (K): 2.1 × 10³ M⁻¹ | patsnap.com |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the structural and conformational aspects of the interaction between this compound and its primary cellular target, DNA. nih.govresearchgate.net This method provides detailed insights into the secondary structure of biomolecules and any changes that occur upon the formation of a drug-biomolecule complex. researchgate.net
Studies utilizing CD spectroscopy have been instrumental in elucidating the binding mode of idarubicin to the DNA double helix. By analyzing the CD spectra of DNA in the presence of varying concentrations of idarubicin, researchers have observed perturbations in the native B-conformation of DNA. nih.govresearchgate.net These spectral changes are indicative of the intercalation of the planar anthracycline ring of idarubicin between the base pairs of the DNA. researchgate.netniscpr.res.in Specifically, the interaction often occurs at guanine and cytosine-rich regions within the major groove of the DNA. nih.govresearchgate.net
Furthermore, CD spectroscopy has been employed to study the interaction of idarubicin with other biomolecules, such as RNA and cardiolipin. patsnap.com In the case of RNA, CD analysis helps to understand how idarubicin binding affects its conformation, revealing that the structural integrity of RNA is largely maintained despite the interaction. patsnap.com When studying the interaction with cardiolipin, a phospholipid found in mitochondrial membranes, CD spectroscopy provides insights into the formation of drug-lipid complexes, which may be relevant to the cardiotoxic effects of anthracyclines. nih.gov
Table 1: Key Findings from CD Spectroscopy Studies of this compound
| Interacting Molecule | Key Observation | Implication | Reference |
| DNA | Perturbation of the native B-conformation. | Intercalation of idarubicin between DNA base pairs. | nih.govresearchgate.net |
| DNA | Interaction at guanine and cytosine bases. | Groove binding and base specificity. | nih.govresearchgate.net |
| RNA | Preservation of major structural features. | The interaction does not cause large-scale conformational changes in RNA. | patsnap.com |
| Cardiolipin | Formation of idarubicin-cardiolipin complexes. | Potential mechanism for cardiotoxicity. | nih.gov |
Surface Plasmon Resonance
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. nih.govresearchgate.net In the context of this compound research, SPR has been pivotal in quantifying the binding of idarubicin to its biological targets, such as DNA and specific proteins. publicationslist.orggoogle.com
SPR experiments can determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which collectively describe the strength and stability of the idarubicin-target complex. nih.govbio-rad.com For instance, SPR has been used to study the interaction of anthracyclines with mitochondrial creatine (B1669601) kinase, an enzyme implicated in cellular energy metabolism. publicationslist.org These studies have shown that anthracyclines can impair the enzyme's function by interfering with its binding to mitochondrial membranes, an effect that can be quantitatively monitored by SPR. publicationslist.org
Moreover, SPR is valuable for investigating the binding of idarubicin to non-canonical DNA structures like G-quadruplexes, which are found in the promoter regions of oncogenes such as c-MYC. google.comnih.govoup.com By immobilizing the G-quadruplex DNA on an SPR sensor chip and flowing idarubicin over the surface, researchers can measure the binding affinity and specificity. google.comnih.gov This information is crucial for the rational design of molecules that can selectively target these structures to modulate gene expression. nih.gov
Table 2: Application of SPR in this compound Research
| Analyte | Ligand | Information Obtained | Significance | Reference |
| Idarubicin | Mitochondrial Creatine Kinase | Binding affinity and kinetics. | Understanding the impairment of enzyme function and potential cardiotoxicity. | publicationslist.org |
| Idarubicin | c-MYC G-quadruplex DNA | Binding affinity and specificity. | Guiding the design of targeted anticancer agents. | google.comnih.gov |
Genetic and Proteomic Analysis Techniques
Gene Expression Analysis (e.g., Q-PCR, RNA-sequencing)
Gene expression analysis techniques, such as quantitative real-time polymerase chain reaction (Q-PCR) and RNA-sequencing (RNA-seq), are essential for understanding the cellular response to this compound at the transcriptional level. oup.comnih.gov These methods allow for the quantification of changes in messenger RNA (mRNA) levels of specific genes following drug treatment, providing insights into the molecular pathways affected by idarubicin. medchemexpress.com
Q-PCR is a targeted approach used to measure the expression of a predetermined set of genes. ashpublications.org For example, it can be used to analyze the expression of genes involved in drug resistance, such as the MDR1 gene which codes for the P-glycoprotein efflux pump. researchgate.net It has also been used to show that idarubicin can suppress the expression of oncogenes like c-myc. medchemexpress.com
RNA-seq, on the other hand, provides a comprehensive, unbiased view of the entire transcriptome. researchgate.net This powerful technique can identify novel genes and pathways that are dysregulated by idarubicin treatment. mdpi.com Studies using RNA-seq have revealed that anthracyclines like idarubicin can induce widespread changes in gene expression, affecting pathways related to the cell cycle, DNA damage response, and apoptosis. nih.govoup.com For instance, analysis of cells treated with anthracyclines has shown alterations in gene clusters related to helicase activity, intracellular calcium signaling, and reactive oxygen species production. nih.gov
Protein Expression Analysis (e.g., Western blot, Immunofluorescence)
Protein expression analysis techniques, including Western blot and immunofluorescence, are used to investigate the effects of this compound on the levels and localization of specific proteins within the cell. iranpath.orgpeerj.com
Western blot analysis allows for the quantification of protein levels in cell lysates. iranpath.org This technique has been used to confirm the overexpression of drug resistance-related proteins, such as P-glycoprotein, in cancer cell lines. researchgate.net It has also been employed to study the effect of idarubicin on proteins involved in immunogenic cell death (ICD), a process where dying cancer cells stimulate an anti-tumor immune response. nih.gov For example, Western blotting has shown increased expression of ICD markers like calreticulin (B1178941) (CRT) and high mobility group box-1 protein (HMGB1) in tumor tissues treated with an idarubicin-loaded hydrogel. nih.gov
Immunofluorescence is a microscopy-based technique that uses antibodies to visualize the subcellular localization of proteins. peerj.com This method has been used to examine the expression and distribution of proteins like the vascular endothelial markers CD31 and CD34 in the tumor microenvironment following idarubicin treatment, providing insights into the drug's effects on angiogenesis. nih.gov It can also be used to visualize the expression of drug targets, such as HER2, on the surface of cancer cells. iranpath.org
Comparative Genomic Hybridization (CGH) Array
Comparative Genomic Hybridization (CGH) is a molecular cytogenetic technique used to analyze copy number variations (CNVs) across the genome. wikipedia.org Array-based CGH (aCGH) offers a high-resolution method for detecting gains and losses of genetic material that may be associated with drug resistance or sensitivity. nih.gov
In the context of cancer research, aCGH can be used to identify genomic alterations in tumor cells that may confer resistance to chemotherapeutic agents like idarubicin. eur.nl For example, by comparing the genomic profiles of drug-sensitive and drug-resistant leukemia cells, researchers can pinpoint specific chromosomal regions that are amplified or deleted in the resistant cells. These regions may contain genes that contribute to the resistance phenotype, such as those encoding drug efflux pumps or DNA repair enzymes. While direct studies specifically linking idarubicin resistance to findings from CGH arrays are not prevalent in the provided search results, the technique is a powerful tool for such investigations in the broader context of chemotherapy resistance. researchgate.net
Advanced Cell Imaging and Visualization Techniques
Advanced cell imaging techniques are crucial for visualizing the subcellular distribution of this compound and its effects on cellular morphology and processes in real-time. thno.org
Confocal microscopy, a high-resolution fluorescence imaging technique, has been used to study the localization of idarubicin within sensitive and multidrug-resistant cancer cells. nih.gov These studies have shown that idarubicin, due to its high lipophilicity, predominantly accumulates in the cytoplasm. nih.govnih.govpfizer.com This is in contrast to other anthracyclines and suggests that nuclear accumulation may not be an absolute requirement for its cytotoxic effects. nih.gov
Live-cell imaging combined with confocal microscopy allows for the dynamic tracking of drug uptake and distribution. thno.org Studies have demonstrated the rapid cellular uptake of idarubicin, reaching saturation within an hour, which is significantly faster than other anthracyclines like doxorubicin (B1662922). thno.org Ex vivo imaging of tissues from animal models can also be used to assess the biodistribution of idarubicin-loaded nanoparticles, providing information on their accumulation in target organs like the bone marrow, liver, and spleen. dovepress.com These advanced imaging approaches provide invaluable spatial and temporal information about the drug's behavior at the cellular and tissue level.
Laser Confocal Microscopy
Laser Confocal Microscopy is a critical tool for visualizing the effects of idarubicin at a subcellular level. Researchers utilize this high-resolution imaging technique to study the cellular uptake and distribution of idarubicin, particularly when encapsulated in novel drug delivery systems. For instance, studies have employed confocal microscopy to observe the accumulation of idarubicin in tumor cells over time, comparing its uptake kinetics with other anthracyclines like doxorubicin. patsnap.comamedeo.com
This methodology has also been instrumental in assessing the antibiofilm efficacy of idarubicin. nih.govnih.gov In studies investigating its antimicrobial properties, laser confocal microscopy is used to visualize the disruption of bacterial biofilms. By using fluorescent stains that differentiate between live and dead cells, such as SYTO9 and propidium (B1200493) iodide (PI), researchers can qualitatively and quantitatively evaluate how effectively idarubicin penetrates the biofilm matrix and kills the embedded bacteria. nih.gov
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides ultra-high-resolution images that are essential for understanding the morphological changes induced by this compound. In the context of antimicrobial research, TEM has been used to observe the structural damage inflicted upon methicillin-resistant Staphylococcus aureus (MRSA) cells. nih.govnih.gov These studies reveal that idarubicin treatment leads to significant pathological changes in the bacteria, such as the disruption of the cell membrane and the appearance of mesosome-like structures, ultimately confirming its membrane-disrupting mechanism of action. nih.govresearchgate.netasm.org
Furthermore, TEM is a standard and indispensable technique for the physicochemical characterization of nanoparticle-based drug delivery systems for idarubicin. nih.gov It allows researchers to visualize the size, shape, and morphology of idarubicin-loaded nanoparticles, such as those made from gold or biodegradable polymers, ensuring the quality and consistency of the formulation. nih.goviiarjournals.org
CytoViva Microscope System for Cellular Uptake Visualization
The CytoViva microscope system, an enhanced dark-field microscopy technique, offers a unique, label-free method to visualize the interaction of nanomaterials with cellular structures. This system has been effectively used to observe the cellular uptake of idarubicin, especially when formulated into nanoparticles. nih.gov Studies have shown that the CytoViva system can visualize the rapid entry of idarubicin nanoparticles into cancer cells. asm.orgnih.gov This technique allows for real-time and high-resolution imaging of how nanoparticles penetrate the cell membrane and distribute within the cytoplasm, providing crucial insights into the efficiency of the delivery vehicle. nih.govmdpi.com
Emerging Therapeutic Applications and Repurposing Research
The established efficacy of this compound in treating leukemia has prompted research into its potential for other diseases. This drug repositioning approach explores new therapeutic avenues for existing approved drugs, which can significantly reduce the time and cost associated with new drug development. nih.gov
Beyond Primary Indications (e.g., Desmoid Tumors, Colorectal Cancer)
Recent research has identified this compound as a potential treatment for desmoid tumors and colorectal cancer (CRC). iiarjournals.orgnih.gov A study focused on a drug repositioning strategy found that idarubicin, a topoisomerase II inhibitor, exhibited significant growth inhibition effects on primary desmoid tumor cells derived from mouse models. iiarjournals.orgnih.gov The same study demonstrated remarkable anti-tumor effects on CRC cell lines and tumor organoids. iiarjournals.orgnih.gov Furthermore, in a xenograft mouse model using HCT-116 colorectal cancer cells, idarubicin showed dramatic anti-tumor activity. nih.gov These findings suggest that idarubicin could be a promising therapeutic agent for both desmoid tumors and CRC by targeting topoisomerase II. iiarjournals.orgnih.gov
| Emerging Indication | Cell/Tumor Model | Key Research Finding | Reference |
| Desmoid Tumors | Primary cells from Apc1638N/+ mouse models | Significant growth inhibition upon treatment with this compound (IDH). | nih.gov, iiarjournals.org |
| Colorectal Cancer (CRC) | CRC cell lines (HCT-116) and tumor organoids | Remarkable anti-tumor effects observed. | nih.gov, iiarjournals.org |
| CRC Xenograft Model | HCT-116 cell line xenograft in mice | Dramatic anti-tumor effects in vivo. | nih.gov |
Antimicrobial Activity against Resistant Pathogens (e.g., MRSA)
A significant area of repurposing research for idarubicin is in combating antibiotic-resistant bacteria. Studies have systematically investigated its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health threat. nih.govnih.gov Research demonstrates that idarubicin kills MRSA cells through a dual mechanism: it disrupts the bacterial lipid bilayers and interferes with DNA topoisomerase IIA subunits. nih.govnih.gov This potent bactericidal effect has been observed against both planktonic cells and persistent biofilms. nih.gov In vivo studies using a subcutaneous abscess mouse model of MRSA infection have shown that idarubicin exhibits considerable therapeutic efficacy. nih.govnih.gov These findings highlight the potential of idarubicin and its analogs as a new class of antimicrobials for treating MRSA-related infections. nih.govnih.gov
| Pathogen | Mechanism of Action | In Vitro/In Vivo Efficacy | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Disrupts lipid bilayers, interrupts DNA topoisomerase IIA subunits. | Exhibits strong bactericidal effects, inhibits biofilm formation, and shows efficacy in a mouse abscess model. | nih.gov, nih.gov |
Drug Repositioning Approaches
The exploration of idarubicin for desmoid tumors, colorectal cancer, and MRSA infections are prime examples of drug repositioning. nih.goviiarjournals.orgnih.gov This strategy leverages existing knowledge of a drug's pharmacology and safety profile to find new therapeutic uses. nih.gov As an FDA-approved drug, idarubicin's journey to potential new clinical applications is potentially faster and less costly than developing a new chemical entity from scratch. nih.govacs.org The research into its antimicrobial effects, in particular, showcases a promising alternative strategy to address the urgent problem of antibiotic resistance. nih.govnih.gov The potential to use idarubicin, possibly in combination with other agents like fosfomycin (B1673569) to reduce toxicity, could provide a valuable new tool against difficult-to-treat infections. nih.govnih.gov
Optimization of Preclinical Models and Research Strategies
The evolution of preclinical research methodologies is pivotal for enhancing the understanding and application of chemotherapeutic agents like this compound. By optimizing laboratory models, researchers can more accurately predict clinical outcomes, understand mechanisms of resistance, and discover new therapeutic strategies. This involves the concurrent development of more sophisticated in vitro assays and the refinement of in vivo models to better mimic human disease.
Development of New In Vitro Chemosensitivity Assays
Traditional two-dimensional (2D) cell culture has long been the standard for initial drug screening. However, the development of advanced in vitro chemosensitivity assays is providing a more nuanced understanding of idarubicin's efficacy. These new methods aim to better replicate the complex tumor microenvironment and provide more clinically relevant data. emblemhealth.combiorxiv.org
One area of advancement is the use of three-dimensional (3D) cell culture systems. emblemhealth.com For instance, studies comparing idarubicin's effect on hepatocellular carcinoma (HCC) cells in 2D versus 3D models revealed that the increased complexity of 3D cultures, especially with the addition of other cell types like hepatic stellate cells, decreased the cancer cells' sensitivity to the drug. biorxiv.org This highlights how the tumor microenvironment can influence therapeutic response, a factor missed by simpler models. Spheroid models, a type of 3D culture, have also been used, showing that the IC₅₀ (the concentration of a drug that gives half-maximal inhibitory response) for this compound is higher in multicellular spheroids compared to monolayers, with values of 7.9 ± 1.1 ng/mL in spheroids versus 3.3 ± 0.4 ng/mL in MCF-7 monolayers. medchemexpress.com
Other modern assays focus on different measures of cell viability and death. The WST reagent and colony formation assays have been used to determine the growth-inhibiting effects of this compound on primary desmoid tumor cells and colorectal cancer cell lines. nih.gov ATP-based assays, which measure the metabolic activity of living cells, are also employed to predict clinical response to chemotherapy. anthem.com These diverse assays provide a multi-faceted view of a drug's cytotoxic effects beyond simple cell survival metrics. emblemhealth.com
| Assay Type | Principle | Application in Idarubicin Research | Key Findings/Advantages |
|---|---|---|---|
| 3D Cell Culture (Spheroids) | Cells are grown in a 3D structure that mimics the in vivo tumor microenvironment. biorxiv.org | Testing cytotoxicity in models that better represent solid tumors like hepatocellular carcinoma. biorxiv.org | Demonstrated decreased sensitivity to idarubicin compared to 2D models, highlighting the role of the tumor microenvironment. biorxiv.org IC₅₀ values are higher in spheroids than in monolayers. medchemexpress.com |
| Flow Cytometry-Based Assays (e.g., PharmaFlow™, MiCK) | Uses fluorescent markers to identify and quantify specific cell populations (e.g., viable cancer cells) and measure apoptosis after drug treatment. diva-portal.orgfrontiersin.org | Predicting clinical response in AML patients by measuring idarubicin-induced apoptosis or selective cytotoxicity in myeloid cells. emblemhealth.comfrontiersin.org | Correlates well with clinical outcomes like complete remission and survival. emblemhealth.comfrontiersin.org Can distinguish drug effects on cancer cells from non-cancer cells in a mixed sample. diva-portal.org |
| Colony Formation Assay | Measures the ability of single cells to grow into colonies after cytotoxic agent treatment. nih.gov | Evaluating the long-term anti-tumor effects of idarubicin on colorectal cancer cell lines. nih.gov | Provides insight into the cytostatic/cytocidal effects of the drug on cell proliferation over a longer term. nih.gov |
| ATP-Based Chemosensitivity Assay (ATP-CRA) | Measures cell viability by quantifying the amount of ATP present, which is indicative of metabolically active cells. anthem.com | Used as a general method to predict the clinical response of tumors to various chemotherapeutic agents. anthem.com | Offers a quantifiable measure of cell viability that can be correlated with clinical response rates. anthem.com |
Refining In Vivo Disease Models
Alongside in vitro advancements, refining in vivo disease models is crucial for translating preclinical findings into clinical success. The goal is to develop animal models that more accurately recapitulate human cancers and their response to treatment with agents like this compound.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming more common. frontiersin.org These models maintain the cellular and structural heterogeneity of the original human tumor, offering a more predictive platform for chemosensitivity testing compared to traditional cell-line-based xenografts. While the in vivo chemosensitivity method of constructing PDX models can be complex and time-consuming, it provides valuable data for predicting patient response. frontiersin.org
Genetically engineered mouse models (GEMMs) are also instrumental. For example, mouse models with mutations in genes like Apc (Adenomatous polyposis coli), such as the Apc¹⁶³⁸ᴺ/+ mouse, have been used to study desmoid tumors and colorectal cancer. nih.gov Testing idarubicin in such models demonstrated its significant anti-tumor effects on primary cells and tumor organoids derived from these mice, providing a strong rationale for its potential therapeutic use in these cancers. nih.govdtrf.org
Researchers are also refining existing models to study specific aspects of treatment. For instance, a rat in vivo model was established specifically to evaluate chemotherapy-induced diarrhea, a common and serious adverse effect. nih.gov This study showed that idarubicin was one of the agents that could induce significant diarrhea, allowing for further investigation into prevention and supportive care strategies in a clinically relevant context. nih.gov Other studies utilize various murine leukemia models, such as L1210 and P388, and solid tumor xenograft models (e.g., HCT-15, HCT-116) to evaluate the efficacy and toxicity of idarubicin, sometimes formulated in novel delivery systems like solid lipid nanoparticles. nih.gove-lactancia.orgnih.gov These models are essential for determining factors like the median survival time and for comparing the efficacy of idarubicin against other anthracyclines. e-lactancia.orgnih.gov
| Model Type | Description | Application in Idarubicin Research | Key Insights |
|---|---|---|---|
| Patient-Derived Xenograft (PDX) | Implantation of a patient's tumor tissue directly into an immunodeficient mouse. frontiersin.org | Proposed as a superior method for predicting in vivo chemosensitivity for heterogeneous patient populations. frontiersin.org | Better preserves the original tumor's heterogeneity and microenvironment, offering higher predictive value for clinical response. frontiersin.org |
| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to carry specific cancer-causing mutations (e.g., Apc¹⁶³⁸ᴺ/+ mouse for desmoid tumors). nih.gov | Testing the efficacy of idarubicin on tumors that arise spontaneously in a more natural microenvironment. nih.govdtrf.org | Idarubicin showed significant growth inhibition in cells and tumor organoids from these models, supporting its use for these cancer types. nih.gov |
| Symptom-Specific Models (e.g., Rat Diarrhea Model) | Models developed to study a specific, clinically relevant side effect of chemotherapy. nih.gov | Evaluating the propensity of idarubicin to cause diarrhea compared to other chemotherapeutics. nih.gov | Established that idarubicin induces diarrhea, enabling the model to be used for testing supportive treatments. nih.gov |
| Cell-Line Derived Xenografts (e.g., HCT-116) | Implantation of a human cancer cell line into an immunodeficient mouse. nih.gov | Testing the in vivo anti-tumor efficacy of idarubicin against colorectal cancer. nih.gov | Demonstrated that idarubicin exerts dramatic anti-tumor effects in this standard xenograft model. nih.gov |
| Murine Leukemia Models (e.g., L1210, P388/ADR) | Mice are inoculated with murine leukemia cells, some of which are drug-resistant (P388/ADR). e-lactancia.orgnih.gov | Assessing the antileukemic efficacy and ability to overcome multidrug resistance. e-lactancia.orgnih.gov | Idarubicin showed significant survival prolongation and remained active against P-glycoprotein-overexpressing cell lines. e-lactancia.orgnih.gov |
Q & A
Q. What experimental models are commonly used to evaluate the cytotoxic efficacy of idarubicin hydrochloride in acute myeloid leukemia (AML) research?
Researchers typically employ in vitro cell culture systems, such as the MCF-7 breast cancer cell line, to measure idarubicin's half-maximal inhibitory concentration (IC50), which is reported as 3.3 ng/mL . For AML-specific studies, primary patient-derived leukemic blasts or established AML cell lines (e.g., HL-60) are used to assess apoptosis induction and DNA damage via flow cytometry and comet assays. In vivo models include xenograft mice inoculated with AML cells to evaluate tumor regression and survival rates .
Q. How is the purity and identity of this compound validated in pharmaceutical research?
Analytical methods include:
- Ultraviolet-Visible (UV-Vis) Spectrophotometry : Compare absorption spectra of test samples against reference standards in methanol (1:100,000 dilution) at key wavelengths .
- Infrared (IR) Spectroscopy : Validate structural integrity using potassium bromide disk methods, matching absorption peaks to reference spectra .
- High-Performance Liquid Chromatography (HPLC) : Quantify potency by comparing peak areas of idarubicin and its reference standard under mobile phases containing sodium lauryl sulfate .
Q. What pharmacokinetic parameters are critical for designing dose-escalation studies of this compound?
Key parameters include:
- Volume of Distribution (Vd) : Exceeds 2000 L due to extensive tissue binding .
- Metabolic Pathways : Hepatic and extrahepatic conversion to idarubicinol (active metabolite), requiring liver function adjustments in preclinical models .
- Excretion : Primarily biliary (40–45%), with renal excretion accounting for <10% of unchanged drug. Pharmacokinetic studies should monitor bile-duct cannulated rodents or human hepatocyte co-cultures .
Q. How do researchers assess residual solvents in this compound batches to meet regulatory standards?
Gas chromatography (GC) with flame ionization detection (FID) and a DB-624 capillary column (30.0 m × 0.530 mm) is used. The method includes headspace sampling, temperature programming, and validation against ICH Q3C guidelines for solvents like methanol and ethanol .
Q. What are the key considerations for stabilizing this compound in formulation studies?
The hydrochloride salt form is preferred over freebase due to enhanced aqueous solubility and stability. Storage conditions for powder (-20°C for 3 years) and solvated forms (-80°C for 1 year) are critical to prevent degradation. Lyophilization is employed for injectable formulations to maintain sterility and potency .
Advanced Research Questions
Q. How can researchers address contradictions in idarubicin's efficacy data between monolayer cell cultures and multicellular tumor spheroids (MCTS)?
While idarubicin shows comparable cytotoxicity in both systems, MCTS models often require higher doses due to reduced drug penetration. Advanced protocols include:
Q. What mechanisms underlie idarubicin's ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in leukemia?
Idarubicin inhibits P-gp efflux pumps through competitive binding, as shown in calcein-AM assays. Comparative studies with daunorubicin reveal lower affinity of idarubicin for P-gp, enhancing retention in resistant cells. Synergistic combinations with MDR modulators (e.g., verapamil) are validated via Chou-Talalay synergy indices .
Q. How do metabolic differences between idarubicin and its metabolite, idarubicinol, impact preclinical-to-clinical translation?
Idarubicinol has equal antineoplastic activity but a longer plasma half-life (15–27 hours vs. 8–9 hours for idarubicin). Researchers use cytochrome P450 (CYP) isoform-specific inhibitors (e.g., quinidine for CYP2D6) in hepatocyte models to predict interpatient variability in metabolic activation .
Q. What strategies optimize the synthesis of this compound to reduce byproducts and improve yield?
A patented method reduces synthesis steps by employing direct ketone reduction with stereoselective ketoreductases, achieving >99% (13S)-idarubicin configuration. Process analytical technology (PAT) monitors intermediate purity via real-time HPLC .
Q. How can computational models predict idarubicin's off-target effects on non-cancer cells, such as neutrophil superoxide inhibition?
Molecular docking simulations against NADPH oxidase components (e.g., NOX2) identify binding affinities. In vitro validation uses dihydrorhodamine assays in human neutrophils, correlating superoxide suppression with clinical cardiotoxicity risks .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
